molecular formula C36H67NO16 B12422278 TCO-PEG12-acid

TCO-PEG12-acid

Cat. No.: B12422278
M. Wt: 769.9 g/mol
InChI Key: FVJWPXWJNGHBBI-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG12-acid is a multifunctional chemical reagent featuring a terminal carboxylic acid and a trans-cyclooctene (TCO) group, connected by a 12-unit polyethylene glycol (PEG) spacer. This compound is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for bioconjugation applications, leveraging its participation in bioorthogonal chemistry. The incorporation of the PEG12 chain significantly enhances the aqueous solubility of the resulting conjugates and reduces steric hindrance during ligation processes, thereby improving reaction efficiency. The terminal carboxylic acid can be readily activated and conjugated to primary amine groups present on proteins, antibodies, or other molecules of interest, using standard coupling reagents such as EDC, to form a stable amide bond. The TCO moiety undergoes a rapid, catalyst-free, inverse-electron demand Diels-Alder (IEDDA) cycloaddition with tetrazine-containing molecules. This reaction is the fastest known bioorthogonal reaction, enabling highly efficient and selective labeling of biomolecules for live-cell imaging, molecular tracking, and ADC (Antibody-Drug Conjugate) development. It is critical to note that the TCO group has a limited shelf-life as it can spontaneously isomerize to its inactive cis-cyclooctene (CCO) form; therefore, proper storage at recommended temperatures (-20°C) and prompt use are advised. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C36H67NO16

Molecular Weight

769.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1-

InChI Key

FVJWPXWJNGHBBI-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

TCO-PEG12-acid: An In-depth Technical Guide to its Principle of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG12-acid, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into its core principle of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its application in creating precisely engineered biomolecular conjugates.

Core Principle of Action: A Two-Step Orthogonal Strategy

This compound is a molecule designed for the stable and specific linkage of two entities, typically a biomolecule and a payload (e.g., a small molecule drug, a fluorescent dye, or another protein). Its action is based on a two-step bioconjugation strategy that leverages two distinct and orthogonal reactive handles: a terminal carboxylic acid and a trans-cyclooctene (B1233481) (TCO) group. These are separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.

The first step involves the conjugation of the carboxylic acid to a primary amine-containing biomolecule. This is typically achieved through the formation of a stable amide bond, a reaction facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate enhances coupling efficiency and stability.[1][2]

The second step utilizes the unique reactivity of the TCO group in a bioorthogonal "click chemistry" reaction. Specifically, the TCO moiety reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[4][5] The reaction forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[4]

The PEG12 spacer plays a crucial role by enhancing the aqueous solubility of the linker and the resulting conjugate, reducing steric hindrance during the conjugation reactions, and potentially improving the pharmacokinetic profile of the final bioconjugate.[5][6]

Quantitative Data

The efficiency and stability of bioconjugates are critical parameters. Below are tables summarizing key quantitative data related to the TCO-tetrazine ligation and the influence of PEG linkers.

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) ~2000 M⁻¹s⁻¹TCO reacting with a tetrazine[4]
TCO Reactivity Increase with PEGylation >4-fold increaseIncorporation of a 4-unit PEG chain[7]
Conjugation Efficiency (TCO-tetrazine reaction) >95%General for TCO-tetrazine ligation[8]
ParameterObservationConditionsReference
Half-life of TCO-conjugated antibody ~1.9 daysTCO-functionalized polymer in plasma[9]
Influence of PEG Linker on Half-life A shorter PEG linker (PEG10) resulted in a two times shorter half-life compared to a TCO directly conjugated to a monoclonal antibody.In vivo study[9]
Stability of TCO group The TCO functional group is stable in aqueous buffered media for weeks at 4°C.General observation[5]

Note: Specific quantitative data on the conjugation efficiency and stability of this compound is not extensively available in the reviewed literature. The data presented is for closely related TCO-containing molecules and provides a strong indication of the expected performance. The actual efficiency and stability will be dependent on the specific biomolecule, reaction conditions, and the nature of the tetrazine-labeled payload.

Experimental Protocols

The following are detailed protocols for the two-step bioconjugation process using this compound.

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule.

Materials:

  • This compound

  • Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in activation buffer or ultrapure water immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired molar excess of this compound to the required volume of activation buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding reaction buffer.

    • Immediately add the activated this compound solution to the biomolecule solution at the desired molar ratio.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the biomolecule.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-labeled payload.

Materials:

  • TCO-functionalized biomolecule (from Protocol 1)

  • Tetrazine-labeled payload

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants:

    • Ensure both the TCO-functionalized biomolecule and the tetrazine-labeled payload are in a compatible reaction buffer.

    • The concentration of the reactants will depend on the specific application, but the reaction is efficient even at low micromolar concentrations.

  • Ligation Reaction:

    • Add the tetrazine-labeled payload to the solution of the TCO-functionalized biomolecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine-labeled payload is often used to ensure complete reaction of the TCO groups.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted tetrazine-labeled payload using size-exclusion chromatography or other appropriate chromatographic techniques.

Mandatory Visualizations

Structure and Reactive Moieties of this compound

TCO_PEG12_acid_Structure cluster_TCO trans-Cyclooctene (TCO) Group cluster_PEG PEG12 Spacer cluster_Acid Carboxylic Acid cluster_reactions TCO TCO PEG -(CH2CH2O)12- TCO->PEG Linker reacts_with_tetrazine Reacts with Tetrazine (Bioorthogonal Click Chemistry) TCO->reacts_with_tetrazine Acid -COOH PEG->Acid Linker reacts_with_amine Reacts with Primary Amine (Amide Bond Formation) Acid->reacts_with_amine

Caption: Structure of this compound with its reactive moieties.

TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism

TCO_Tetrazine_Reaction TCO TCO (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Forms unstable bicyclic intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.

Experimental Workflow for Bioconjugation using this compound

Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Bioorthogonal Ligation start Biomolecule (-NH₂) + this compound (-COOH) activation Activate -COOH with EDC/NHS start->activation conjugation1 Amide Bond Formation activation->conjugation1 purification1 Purify TCO-Biomolecule conjugation1->purification1 tco_biomolecule TCO-Biomolecule purification1->tco_biomolecule ligation IEDDA Click Reaction tco_biomolecule->ligation tetrazine_payload Tetrazine-Payload tetrazine_payload->ligation final_conjugate Final Bioconjugate ligation->final_conjugate purification2 Purification (Optional) final_conjugate->purification2

Caption: Experimental workflow for a two-step bioconjugation.

References

An In-Depth Technical Guide to the TCO-Tetrazine Ligation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the TCO-tetrazine ligation stands out as a powerful tool in the realm of bioorthogonal chemistry. Its exceptional kinetics and high specificity make it ideal for applications demanding precision in complex biological environments, such as antibody-drug conjugation, in vivo imaging, and targeted drug delivery.[1][2][3] This guide delves into the core mechanism, quantitative data, experimental protocols, and logical workflows associated with this remarkable reaction.

The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[2][4] In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[2] The process involves two main steps:

  • [4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[2]

  • Retro-Diels-Alder Reaction: This intermediate then swiftly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[2] This step is the driving force for the reaction's completion.[5]

The final product is a stable dihydropyridazine (B8628806) conjugate, which can further tautomerize and oxidize.[2][5] The reaction is notable for proceeding without the need for a catalyst and its only byproduct is nitrogen gas.[5][6]

G TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-tetrazine ligation.

Quantitative Data: Kinetics and Reaction Parameters

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) ranging from 10³ to 10⁶ M⁻¹s⁻¹.[2][6] This allows for efficient conjugation even at low micromolar to nanomolar concentrations, which is critical for in vivo applications.[3] The reaction rate is influenced by the electronic properties of the TCO and tetrazine derivatives; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can increase the reaction rate.[4]

ReactantsRate Constant (k₂ in M⁻¹s⁻¹)SolventReference
sTCO and 3,6-dipyridyl-s-tetrazine(3,300 ± 40) x 10³Water[7]
TCO-conjugated CC49 mAb and [¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS (37 °C)[7]
ATTO-tetrazines and TCOup to 1000Aqueous media[8]
TCO and Tetrazine1 - 1x10⁶PBS[6]
sTCO-acid and dimethylcarbamate-tetrazine23,800 ± 40025% MeCN/PBS[9]
TCO and dimethylcarbamate-tetrazine3.14 ± 0.10Acetonitrile (20 °C)[9]

Table 1: Selected Second-Order Rate Constants for TCO-Tetrazine Ligations.

The reaction is generally insensitive to pH in the range of 6-9 and can be performed at room temperature.[6] The progress of the reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[2][6]

Experimental Protocols

Below are generalized protocols for protein-protein conjugation and labeling with a fluorescent dye using the TCO-tetrazine ligation.

Protocol 1: Protein-Protein Conjugation

  • Protein A Activation with TCO-NHS Ester:

    • Dissolve 100 µg of Protein A in 100 µL of PBS. If the buffer contains primary amines like Tris or glycine, exchange it for PBS.[1]

    • Add 5 µL of 1 M NaHCO₃ to the protein solution.[1]

    • Add a molar excess (e.g., 20 nmol) of TCO-PEG-NHS ester dissolved in anhydrous DMSO or DMF.[1][6]

    • Incubate for 60 minutes at room temperature.[1]

    • Purify the TCO-activated Protein A using a spin desalting column.[1]

  • Protein B Activation with Tetrazine-NHS Ester:

    • Follow the same procedure as for Protein A, but use a methyl-tetrazine-PEG-NHS ester.[1][6]

  • TCO-Tetrazine Ligation:

    • Mix the TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[1]

    • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.[1]

    • Monitor the reaction by observing the disappearance of the tetrazine's color.[1]

    • Purify the final conjugate using size-exclusion chromatography.[1]

G cluster_proteinA Protein A Activation cluster_proteinB Protein B Activation ProteinA Protein A in PBS Add_TCO Add TCO-NHS Ester ProteinA->Add_TCO Incubate_A Incubate 60 min Add_TCO->Incubate_A Purify_A Purify (Desalting) Incubate_A->Purify_A Mix Mix Activated Proteins (1:1) Purify_A->Mix ProteinB Protein B in PBS Add_Tetrazine Add Tetrazine-NHS Ester ProteinB->Add_Tetrazine Incubate_B Incubate 60 min Add_Tetrazine->Incubate_B Purify_B Purify (Desalting) Incubate_B->Purify_B Purify_B->Mix Ligate Incubate 30-120 min Mix->Ligate Purify_Final Purify Conjugate (SEC) Ligate->Purify_Final

Workflow for protein-protein conjugation.

Protocol 2: Fluorescent Labeling of a Tetrazine-Functionalized Molecule

  • Preparation of Solutions:

    • Prepare a 1-5 mg/mL solution of the tetrazine-functionalized protein in the reaction buffer (e.g., PBS).[5]

    • Immediately before use, dissolve a TCO-conjugated fluorescent dye (e.g., Cy3-PEG2-TCO) in anhydrous DMSO or DMF to make a 10 mM stock solution.[5]

  • Ligation Reaction:

    • Add a calculated volume of the TCO-dye stock solution to the protein solution.[5]

    • Incubate at room temperature for 30-60 minutes, protecting from light to prevent photobleaching.[5]

  • Purification:

    • Remove unreacted TCO-dye using a spin desalting column or size-exclusion chromatography.[5]

Applications in Drug Development: Pre-targeted Imaging

A significant application of the TCO-tetrazine ligation is in pre-targeted radioimmunotherapy and imaging.[10][11] This strategy separates the targeting of a tumor by an antibody from the delivery of a radionuclide, reducing the radiation dose to healthy tissues.[11]

The general workflow is as follows:

  • Step 1: Antibody Administration: A TCO-modified antibody is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from circulation.[12][13]

  • Step 2: Radiotracer Administration: A radiolabeled tetrazine is administered. It rapidly circulates and reacts with the TCO-modified antibody at the tumor site.[12][13]

  • Step 3: Imaging: Excess, unreacted radiolabeled tetrazine is quickly cleared from the body, allowing for high-contrast imaging of the tumor.[12][13]

G Administer_Ab Administer TCO-Antibody Accumulation Antibody Accumulates at Tumor and Clears from Blood Administer_Ab->Accumulation Administer_Tz Administer Radiolabeled Tetrazine Accumulation->Administer_Tz Ligation In Vivo TCO-Tetrazine Ligation at Tumor Site Administer_Tz->Ligation Clearance Excess Tetrazine Clears Rapidly Ligation->Clearance Imaging High-Contrast PET/SPECT Imaging Clearance->Imaging

Workflow for pre-targeted imaging.

References

TCO-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, solubility, and applications of TCO-PEG12-acid, a key reagent in bioorthogonal chemistry.

Introduction

This compound is a heterobifunctional molecule that plays a pivotal role in the field of bioconjugation and drug development. It incorporates a trans-cyclooctene (B1233481) (TCO) group, a highly reactive moiety for bioorthogonal chemistry, and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure provides an exceptional combination of reactivity, hydrophilicity, and versatility, making it an invaluable tool for researchers and scientists.

The TCO group is renowned for its rapid and highly specific inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a copper catalyst, rendering it ideal for use in complex biological systems.[4][5] The PEG12 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of resulting bioconjugates. The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, and antibodies, through standard amide bond formation.

This technical guide provides a detailed overview of the chemical properties, solubility, and common applications of this compound, complete with experimental protocols and visualizations to aid researchers in its effective utilization.

Chemical Properties and Solubility

The fundamental chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C₃₆H₆₇NO₁₆
Molecular Weight 769.92 g/mol
CAS Number 2353410-03-2
Purity ≥95%
Physical State Colorless oil or liquid

The solubility of a reagent is a critical factor in its practical application. The presence of the hydrophilic PEG12 spacer significantly enhances the solubility of this compound in aqueous solutions and a variety of organic solvents, facilitating its use in a broad range of experimental conditions.

SolventSolubilitySource(s)
Water Soluble
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Acetonitrile Soluble
Tetrahydrofuran (THF) Soluble

Reactivity and Stability

The reactivity of this compound is dominated by the TCO group's participation in the IEDDA reaction with tetrazines, which is among the fastest bioorthogonal reactions known. The terminal carboxylic acid can be readily activated to react with primary and secondary amines to form stable amide bonds.

It is crucial to note that the TCO moiety has a limited shelf life due to its potential to isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, this compound should be stored at -20°C, protected from light and moisture. When handling, the use of anhydrous solvents is recommended to prevent hydrolysis of the carboxylic acid and maintain the integrity of the TCO group.

Experimental Protocols

Amide Coupling of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the general procedure for conjugating this compound to a protein or other biomolecule containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Activation reagent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or a mixture of EDC/Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4

  • Quenching solution: Hydroxylamine or Tris buffer

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (typically 1-10 mg/mL).

  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Activation of Carboxylic Acid: In a separate tube, pre-activate the this compound. For every 1 µmol of this compound, add 1.5 µmol of EDC and 3 µmol of Sulfo-NHS (if used) in reaction buffer. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated this compound solution to the biomolecule solution. The molar ratio of this compound to the biomolecule will need to be optimized for the specific application but a 10-20 fold molar excess is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated this compound.

  • Purification: Remove excess, unreacted this compound and other small molecules from the TCO-labeled biomolecule using a desalting column or dialysis.

TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the bioorthogonal ligation of a TCO-functionalized biomolecule with a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized biomolecule (prepared as described above)

  • Tetrazine-labeled molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve both the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.

  • Ligation Reaction: Mix the two reactants in the desired stoichiometric ratio. A slight excess of the tetrazine-labeled molecule (e.g., 1.1-1.5 equivalents) is often used to ensure complete reaction of the TCO-functionalized biomolecule.

  • Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature. The exact time will depend on the concentration of the reactants and the specific tetrazine derivative used.

  • Analysis: The resulting conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or chromatography to confirm successful ligation.

  • Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or other appropriate methods.

Visualizations

Logical Workflow for this compound Application in Bioconjugation

The following diagram illustrates the sequential steps involved in utilizing this compound for labeling a target protein and subsequent ligation with a tetrazine-functionalized probe.

TCO_PEG12_Acid_Workflow cluster_activation Step 1: Activation & Conjugation cluster_ligation Step 2: Bioorthogonal Ligation TCO_PEG_Acid This compound Activated_TCO Activated TCO-PEG12-Ester TCO_PEG_Acid->Activated_TCO Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_TCO TCO_Protein TCO-labeled Protein Activated_TCO->TCO_Protein Amide Coupling Target_Protein Target Protein (with -NH2 groups) Target_Protein->TCO_Protein Final_Conjugate Final Bioconjugate TCO_Protein->Final_Conjugate IEDDA Reaction Tetrazine_Probe Tetrazine Probe Tetrazine_Probe->Final_Conjugate TCO_Tetrazine_Reaction TCO TCO Moiety Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State Reacts with Tetrazine Tetrazine Moiety Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine (Stable Adduct) Transition_State->Dihydropyridazine Retro-Diels-Alder Nitrogen N2 Gas Transition_State->Nitrogen Elimination

References

The Pivotal Role of the PEG12 Spacer in TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation strategies, the synergy between bioorthogonal chemistry and linker technology is paramount for the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The linker connecting the TCO moiety to the biomolecule, however, is not a passive component. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) spacer, with a specific focus on the dodecaethylene glycol (PEG12) unit, in modulating the physicochemical and pharmacological properties of TCO-linked bioconjugates.

Enhancing Physicochemical Properties and Pharmacokinetics

The incorporation of a PEG spacer, such as PEG12, within a TCO linker architecture addresses fundamental challenges in bioconjugate development, primarily by mitigating the hydrophobicity of the payload and the linker itself.[1] This modification initiates a cascade of beneficial effects on the conjugate's properties.

1.1. Improved Solubility and Reduced Aggregation: Many cytotoxic payloads used in ADCs are inherently hydrophobic, leading to a propensity for aggregation, especially at high drug-to-antibody ratios (DARs).[1] This aggregation can result in manufacturing challenges, poor stability, and rapid clearance from circulation.[1] The hydrophilic nature of the PEG12 spacer enhances the overall solubility of the ADC, enabling the development of stable conjugates with higher DARs.[1][2]

1.2. Favorable Pharmacokinetic Profile: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules.[3][4][5] The PEG12 spacer contributes to:

  • Increased Hydrodynamic Size: The PEG chain creates a "hydration shell" around the conjugate, increasing its effective size.[2] This increased hydrodynamic volume reduces the rate of renal clearance, prolonging the circulation half-life.[2]

  • Slower Plasma Clearance: Studies have demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile.[1][6] As the PEG chain length increases, the clearance of the ADC from plasma slows down, leading to greater overall drug exposure.[1][6] A study on glucuronide-MMAE linkers showed that this effect tends to plateau around a PEG8 to PEG12 length.[6]

  • Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or linker, the PEG12 spacer can reduce the risk of an immune response against the bioconjugate.[4][5]

The following table summarizes the impact of PEG spacer length on key pharmacokinetic parameters, as extrapolated from multiple studies.

PEG Spacer LengthRelative Plasma ClearanceRelative Overall Exposure (AUC)Reference(s)
No PEGHighestLowest[1][6]
PEG4ModerateModerate[1][7]
PEG8LowHigh[1][2][6]
PEG12 Low High [2][6][8]
PEG24LowHigh[2][6]

Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics. The data presented is a qualitative summary from the cited literature. Actual values are dependent on the specific antibody, payload, and linker chemistry.

Impact on Conjugation Efficiency and Reactivity

The PEG12 spacer also plays a crucial role in the efficiency and outcome of the bioconjugation process and the subsequent bioorthogonal reaction.

2.1. Mitigating Steric Hindrance: The flexible nature of the PEG12 spacer provides a physical separation between the bulky antibody and the reactive TCO moiety.[9][10] This separation minimizes steric hindrance, making the TCO group more accessible for the rapid and efficient iEDDA reaction with a tetrazine-functionalized molecule.[9][10]

2.2. Influence on Drug-to-Antibody Ratio (DAR): The hydrophilicity imparted by the PEG spacer can influence the achievable DAR. For hydrophobic linker-payloads, the inclusion of a PEG12 spacer can lead to higher, more homogeneous DAR values by preventing aggregation during the conjugation process.[2] However, for less hydrophobic payloads, a long PEG spacer might introduce steric hindrance that could potentially reduce the final DAR.[2]

PEG Spacer LengthAverage DAR (for a hydrophobic payload)Reference(s)
No PEGLower, more heterogeneous[2]
PEG8Higher[2]
PEG12 Higher, more homogeneous [2]

Table 2: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). This table illustrates the general trend observed with hydrophobic payloads.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis of a TCO-PEG12-NHS ester linker and its conjugation to an antibody.

3.1. Synthesis of TCO-PEG12-NHS Ester: The synthesis of a TCO-PEG12-NHS ester is a multi-step process that involves the coupling of a functionalized TCO precursor with a PEG12 derivative, followed by activation of the terminal carboxylic acid to an NHS ester.[11]

  • Step 1: Functionalization of PEG12: A commercially available PEG12 diol is typically mono-functionalized with a protecting group on one hydroxyl terminus and a carboxylic acid on the other.

  • Step 2: Coupling of TCO: A TCO precursor containing a reactive group (e.g., an amine or alcohol) is coupled to the free terminus of the functionalized PEG12.

  • Step 3: NHS Ester Formation: The terminal carboxylic acid on the PEG12 chain is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

  • Step 4: Purification: The final TCO-PEG12-NHS ester product is purified using chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC.

3.2. Antibody Conjugation with TCO-PEG12-NHS Ester: This protocol outlines the general steps for conjugating the TCO-PEG12-NHS ester to an antibody via primary amines (lysine residues).

  • Materials:

    • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

    • TCO-PEG12-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

    • Size-exclusion chromatography (SEC) column for purification

  • Procedure:

    • Antibody Preparation: The antibody solution is prepared at a specific concentration in the reaction buffer.

    • Linker Addition: A calculated molar excess of the TCO-PEG12-NHS ester solution is added to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or 4°C.

    • Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purification: The resulting TCO-functionalized antibody is purified from unconjugated linker and other small molecules using size-exclusion chromatography (SEC).

    • Characterization: The conjugate is characterized to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Visualizing Workflows and Pathways

4.1. Experimental Workflow for ADC Preparation

ADC_Preparation_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_final_assembly Final ADC Assembly TCO_precursor TCO Precursor Coupling Coupling Reaction TCO_precursor->Coupling PEG12_precursor PEG12-COOH Precursor PEG12_precursor->Coupling TCO_PEG12_COOH TCO-PEG12-COOH Coupling->TCO_PEG12_COOH Activation NHS Ester Activation TCO_PEG12_COOH->Activation TCO_PEG12_NHS TCO-PEG12-NHS Ester Activation->TCO_PEG12_NHS Conjugation_Reaction Conjugation (Amine Coupling) TCO_PEG12_NHS->Conjugation_Reaction Antibody Antibody Antibody->Conjugation_Reaction Purification Purification (SEC) Conjugation_Reaction->Purification ADC_intermediate TCO-Antibody Conjugate Purification->ADC_intermediate iEDDA iEDDA Reaction ADC_intermediate->iEDDA Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->iEDDA Final_ADC Final ADC iEDDA->Final_ADC Characterization Characterization (DAR, etc.) Final_ADC->Characterization

Workflow for the preparation of an antibody-drug conjugate using a TCO-PEG12 linker.

4.2. Influence of PEG12 Spacer on ADC Properties

PEG12_Influence cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes PEG12 PEG12 Spacer in TCO Linker Solubility Increased Solubility PEG12->Solubility Aggregation Reduced Aggregation PEG12->Aggregation Hydro_Size Increased Hydrodynamic Size PEG12->Hydro_Size Immunogenicity Reduced Immunogenicity PEG12->Immunogenicity DAR Higher Homogeneous DAR Solubility->DAR Aggregation->DAR Clearance Decreased Renal Clearance Hydro_Size->Clearance HalfLife Prolonged Half-Life Clearance->HalfLife Efficacy Improved In Vivo Efficacy HalfLife->Efficacy Safety Enhanced Safety Profile Immunogenicity->Safety DAR->Efficacy Efficacy->Safety

Logical diagram illustrating the multifaceted influence of the PEG12 spacer on ADC properties.

4.3. ADC Internalization and Payload Release Pathway

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen (Receptor) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Apoptosis Payload->Apoptosis

Signaling pathway of ADC action from receptor binding to apoptosis induction.

Conclusion

The PEG12 spacer is a critical component in the design of TCO linkers for the development of advanced bioconjugates. Its role extends far beyond that of a simple spacer, profoundly influencing the solubility, stability, and pharmacokinetic properties of the final conjugate. By enhancing the hydrodynamic size, reducing aggregation, and minimizing steric hindrance, the PEG12 spacer enables the creation of more homogeneous, stable, and efficacious therapeutics with improved safety profiles. For researchers and drug developers, the rational selection of the PEG spacer length, with PEG12 often representing an optimal balance, is a key consideration in the design of next-generation antibody-drug conjugates and other targeted therapies.

References

An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Core Principles and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a powerful tool in chemical biology, drug development, and materials science, prized for its exceptional speed, selectivity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of the core principles of IEDDA chemistry, presents key quantitative data, details experimental protocols for its application, and illustrates fundamental concepts through logical diagrams.

Core Principles of IEDDA Reactions

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][3] This is the reverse of the electronic demand in a classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4] The unique reactivity of IEDDA pairs allows for "click chemistry," enabling the rapid and specific formation of covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1]

Electronic Requirements and Molecular Orbitals:

The rate of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory.[2][5] Specifically, the reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[2][5]

  • Dienes: Electron-poor dienes are essential for IEDDA reactions. This is typically achieved by incorporating electron-withdrawing groups or electronegative heteroatoms into the diene structure.[3] 1,2,4,5-tetrazines (Tz) are the most commonly used dienes in IEDDA reactions due to their high reactivity and the irreversible nature of the subsequent reaction.[5][6] The reactivity of tetrazines can be tuned by the substituents on the tetrazine core; electron-withdrawing groups increase reactivity but can decrease stability.[5]

  • Dienophiles: Electron-rich dienophiles are the other key component.[3] Common classes of dienophiles include strained alkenes and alkynes like trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes, as well as vinyl ethers and enamines.[3][7] The strain in cyclic dienophiles contributes significantly to their high reactivity.[5]

Reaction Mechanism:

The IEDDA reaction proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate.[6][8] In the case of tetrazine ligations, this intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[7] This nitrogen release is a key thermodynamic driving force for the reaction and renders it irreversible.[7] The reaction can be monitored by following the disappearance of the characteristic absorption of the tetrazine between 510 and 550 nm.[5]

Key Advantages of IEDDA Reactions:

  • Biocompatibility: The reaction proceeds efficiently in aqueous media and within living systems without interfering with native biological processes.[8]

  • Fast Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][7]

  • High Selectivity: The specific electronic requirements of the diene and dienophile ensure that they react selectively with each other, even in the presence of a vast excess of other functional groups found in biological systems.[8]

  • Catalyst-Free: The reaction does not require the use of potentially toxic metal catalysts.[8]

Quantitative Data: Reaction Kinetics

The rate of the IEDDA reaction is highly dependent on the specific diene and dienophile pairing. The following table summarizes representative second-order rate constants for various IEDDA reaction partners.

Diene (Tetrazine Derivative)DienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
Dipyridyl-tetrazinetrans-cyclooctene (B1233481) (TCO)~20009:1 Methanol/Water
3,6-di-(2-pyridyl)-1,2,4,5-tetrazineNorbornene~1.9Not Specified
Various Tetrazinestrans-cyclooctene (TCO) derivatives1 - 10⁶Aqueous Media
3-phenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol~1140Methanol

Data compiled from multiple sources.[5][7][9]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of IEDDA reactions in a research setting.

1. General Synthesis of a 1,2,4,5-Tetrazine

This protocol describes a general method for synthesizing a 3,6-disubstituted-1,2,4,5-tetrazine from a nitrile.

  • Materials:

  • Procedure:

    • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the substituted nitrile (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[6] Stir the reaction at room temperature or gently heat to 78°C for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[6] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid.[6] A color change to a vibrant pink or red indicates the formation of the tetrazine.[6]

    • Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica gel to yield the final colored solid product.[6]

2. Antibody-Oligonucleotide Conjugation via IEDDA

This protocol details the conjugation of a tetrazine-modified antibody to a trans-cyclooctene (TCO)-modified oligonucleotide.[1]

  • Materials:

    • Antibody of interest

    • NHS-ester functionalized tetrazine

    • TCO-modified oligonucleotide

    • Phosphate Buffered Saline (PBS)

    • Borate Buffered Saline (BBS)

    • 30 kDa Molecular Weight Cut-Off (MWCO) spin filter

    • Glycine (B1666218)

  • Procedure:

    • Preparation of Tetrazine-Labeled Antibody:

      • Dissolve the antibody in 1X BBS to a concentration of 1-5 mg/mL.

      • Prepare a 2 mM solution of the NHS-ester functionalized tetrazine in a suitable organic solvent (e.g., DMSO).

      • Add the tetrazine solution to the antibody solution. A 5-10 fold molar excess of tetrazine is a good starting point. Mix gently.

      • Incubate at room temperature for 30 minutes.[1]

      • Quench the reaction by adding glycine to a final concentration of 100 mM and incubate for an additional 5 minutes.[1]

    • Purification of Tetrazine-Labeled Antibody:

      • Transfer the labeling reaction to a 30 kDa MWCO spin filter.[1]

      • Centrifuge at 14,000 x g for 5 minutes. Discard the flow-through.[1]

      • Wash the retained antibody with 1X BBS and repeat the centrifugation.[1]

      • Collect the purified, tetrazine-labeled antibody by inverting the filter and centrifuging at 1,000 x g for 2 minutes.[1]

    • iEDDA Ligation:

      • Combine the purified tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer like PBS. A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a common starting point.[1]

      • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.

    • Analysis: The resulting antibody-oligonucleotide conjugate can be analyzed by methods such as SDS-PAGE and UV-Vis spectroscopy.

3. Live Cell Labeling

This protocol outlines the labeling of a protein of interest expressed in mammalian cells with a genetically incorporated TCO-lysine using a tetrazine-functionalized fluorescent dye.[1]

  • Materials:

    • Mammalian cells expressing the protein of interest containing TCO-lysine.

    • Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

    • Cell culture medium (e.g., DMEM).

    • Phosphate Buffered Saline (PBS).

    • Fluorescence microscope.

  • Procedure:

    • Cell Culture and Protein Expression: Culture the mammalian cells under standard conditions to express the protein of interest containing the TCO-lysine.[1]

    • Labeling:

      • Prepare a stock solution of the tetrazine-functionalized fluorescent dye in a biocompatible solvent like DMSO.

      • Dilute the dye stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

      • Remove the old medium from the cells and add the medium containing the tetrazine dye.

      • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.

    • Washing and Imaging:

      • Remove the labeling medium and wash the cells several times with PBS to remove any unbound dye.

      • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

Visualizations

The following diagrams illustrate the core concepts of the IEDDA reaction and a typical experimental workflow.

IEDDA_Mechanism cluster_reactants Reactants cluster_product Products Diene Electron-Poor Diene (e.g., Tetrazine) Cycloadduct [4+2] Cycloadduct Diene->Cycloadduct + Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->Cycloadduct Final_Product Dihydropyridazine Cycloadduct->Final_Product - N₂ N2 N₂ (gas)

IEDDA Reaction Mechanism

IEDDA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Biomolecule Prepare Biomolecule (e.g., Antibody) Click_Reaction Perform iEDDA 'Click' Reaction Prep_Biomolecule->Click_Reaction Prep_Label Prepare Labeling Reagent (e.g., TCO-Oligo) Prep_Label->Click_Reaction Purification Purify Conjugate Click_Reaction->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis

General iEDDA Bioconjugation Workflow

References

Navigating the Stability and Shelf-Life of TCO-PEG12-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape relies heavily on the precision and stability of its molecular tools. Among these, TCO-PEG12-acid has emerged as a valuable linker, enabling the powerful bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazines. However, the inherent reactivity of the strained TCO moiety necessitates a thorough understanding of its stability and shelf-life to ensure the success and reproducibility of experimental and therapeutic applications. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, supported by available data, experimental protocols, and key considerations for its handling and storage.

Core Stability Considerations: The Isomerization Challenge

The primary factor limiting the shelf-life and in-application stability of this compound is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1][2][3] This conversion, a relaxation of the strained ring system, results in a complete loss of reactivity towards tetrazines, thereby quenching the desired click chemistry reaction. Several factors can accelerate this degradation pathway.

Key Factors Influencing TCO Isomerization:
  • Thiols: High concentrations of thiols have been shown to promote the isomerization of TCOs.[5][6] This is a critical consideration in biological systems where endogenous thiols like glutathione (B108866) are present in significant concentrations.

  • Copper Ions: The presence of copper-containing proteins in serum has been identified as a contributor to the deactivation of TCO-labeled monoclonal antibodies, with the underlying mechanism being the isomerization to the cis-form.[7]

  • Long-term Storage: Manufacturers consistently advise against the long-term storage of TCO compounds due to the inherent propensity for isomerization.[1][2][3]

Recommended Storage and Handling

To mitigate the risk of degradation and ensure the integrity of this compound, stringent storage and handling procedures are paramount.

ParameterRecommendation
Storage Temperature Store at -20°C for long-term stability.[1][2]
Shipping Temperature Typically shipped at ambient temperature for short durations, but immediate transfer to recommended storage conditions upon receipt is crucial.
Light Exposure Store in the dark to prevent potential light-mediated isomerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG chain, although this is a secondary concern to TCO isomerization.
Solution Stability Prepare solutions fresh for each use. Avoid prolonged storage of this compound in solution, especially in protic or aqueous solvents.

Quantitative Stability Data (for related TCO compounds)

While specific quantitative stability data for this compound is limited in publicly available literature, studies on other TCO derivatives provide valuable insights into the expected stability profile.

CompoundConditionObservationReference
s-TCO•AgNO3 (neat)Stored in an open flask at 30°C for 3 days≥95% purity maintained[5]
s-TCO•AgNO3 (in solution)Methanol-d4 or DMSO-d6 at 30°C for 3 days≥95% purity maintained[5]
d-TCOPhosphate-buffered D2O at room temperatureNo degradation or isomerization for up to 14 days[7]
d-TCOHuman serum at room temperature for 4 days>97% remained as the trans-isomer[7]
s-TCO conjugated to mAbin vivoHalf-life of 0.67 days[7]
TCO-functionalized compoundDMSO-d6 at 90°C~20% isomerization to CCO after 70 minutes[4]

Note: s-TCO (bicyclo[6.1.0]non-4-ene) and d-TCO (cis-dioxolane-fused trans-cyclooctene) are highly strained and more reactive TCO derivatives. Their stability profiles may differ from the parent TCO structure in this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific experimental conditions, the following protocols can be adapted.

Protocol 1: Assessing pH Stability of this compound using HPLC

This protocol provides a framework for determining the rate of isomerization of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., 100 mM sodium acetate (B1210297) for pH 4-5, 100 mM sodium phosphate (B84403) for pH 6-8, 100 mM sodium carbonate-bicarbonate for pH 9-10)

  • Anhydrous DMSO or DMF for stock solution preparation

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Incubation:

    • In separate vials, dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Immediately analyze the aliquots by reverse-phase HPLC.

  • HPLC Analysis:

    • Use a suitable gradient of water and acetonitrile (B52724) (both may contain 0.1% TFA) to separate this compound from its CCO isomer.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm). The TCO and CCO isomers should have distinct retention times.

  • Data Analysis:

    • Quantify the peak areas for both the TCO and CCO isomers at each time point.

    • Calculate the percentage of remaining this compound at each time point for each pH condition.

    • Plot the percentage of remaining this compound against time to determine the stability profile and estimate the half-life at each pH.

Protocol 2: Monitoring TCO Isomerization by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to directly observe the conversion of the TCO to the CCO isomer.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6, D2O with a co-solvent if needed)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. The vinylic protons of the trans- and cis-cyclooctene rings will have distinct chemical shifts.

  • Incubation and Monitoring:

    • Incubate the NMR tube at a desired temperature.

    • Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the vinylic protons of both the TCO and CCO isomers in each spectrum.

    • Calculate the ratio of the two isomers at each time point to determine the rate of isomerization.

Visualizing Degradation and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and a typical experimental workflow for stability assessment.

G cluster_degradation This compound Degradation Pathway TCO This compound (Active) CCO CCO-PEG12-acid (Inactive) TCO->CCO Isomerization (Loss of Reactivity)

Fig. 1: Primary degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound solution in test condition (e.g., specific pH, temp) incubate Incubate at controlled temperature prep->incubate sample Take aliquots at various time points incubate->sample analyze Analyze by HPLC or NMR sample->analyze quantify Quantify the ratio of TCO to CCO isomer analyze->quantify determine Determine stability profile and half-life quantify->determine

Fig. 2: General experimental workflow for assessing stability.

Conclusion

This compound is a powerful tool for bioconjugation, but its utility is intrinsically linked to the stability of the trans-cyclooctene moiety. The primary degradation pathway, isomerization to the inactive cis-cyclooctene, is accelerated by factors such as elevated temperature and the presence of thiols. By adhering to strict storage and handling protocols, including low-temperature storage and minimizing time in solution, researchers can significantly extend the shelf-life and ensure the reliability of this important reagent. For applications requiring high stability, particularly in complex biological media, careful consideration of the experimental conditions and, if necessary, empirical determination of the this compound stability profile using techniques like HPLC or NMR is strongly recommended. This proactive approach will ultimately lead to more robust and reproducible outcomes in research and drug development.

References

An In-Depth Technical Guide to PROTAC Synthesis Utilizing TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) incorporating the TCO-PEG12-acid linker. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to leverage this versatile linker in the pursuit of targeted protein degradation.

Introduction to PROTAC Technology and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). This compound is a bifunctional linker that offers several advantages in PROTAC synthesis:

  • Polyethylene Glycol (PEG) Chain: The 12-unit PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length of the PEG linker is also a critical parameter for optimizing the formation of a productive ternary complex.

  • Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, typically the E3 ligase ligand or the target protein ligand, through stable amide bond formation.

  • Trans-Cyclooctene (TCO) Group: The TCO moiety is a key component for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized counterpart. This bioorthogonal reaction is highly efficient, proceeds under mild conditions, and is well-suited for the final ligation step in a modular PROTAC synthesis strategy.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule. This involves the separate synthesis or acquisition of the target protein ligand (warhead) and the E3 ligase ligand, one of which must be functionalized with a tetrazine group for the final click chemistry step.

The general workflow can be summarized as follows:

  • Amide Coupling: The this compound is coupled to an amine-functionalized warhead or E3 ligase ligand via standard amide bond formation.

  • Click Chemistry Ligation: The resulting TCO-containing intermediate is then reacted with the tetrazine-functionalized binding partner through an iEDDA reaction to yield the final PROTAC.

This modular approach allows for the rapid generation of a library of PROTACs by varying the warhead, E3 ligase ligand, and the linker attachment points to empirically determine the optimal combination for efficient protein degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Molecule

This protocol describes the coupling of this compound to a molecule (Component A, either the warhead or E3 ligase ligand) containing a primary or secondary amine.

Reagents and Materials:

  • This compound (1.0 eq)

  • Amine-functionalized Component A (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen or argon atmosphere, dissolve this compound in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized Component A to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TCO-PEG12-Component A conjugate.

Protocol 2: PROTAC Synthesis via iEDDA Click Chemistry

This protocol describes the final ligation step to synthesize the PROTAC by reacting the TCO-functionalized intermediate from Protocol 1 with a tetrazine-functionalized binding moiety (Component B).

Reagents and Materials:

  • TCO-PEG12-Component A (1.0 eq)

  • Tetrazine-functionalized Component B (1.0 - 1.2 eq)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vial

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • Ensure all glassware is dry and perform the reaction under an inert atmosphere if the reagents are sensitive to air or moisture.

  • Dissolve the tetrazine-functionalized Component B in the chosen anhydrous solvent.

  • Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-PEG12-Component A to the solution.

  • Stir the reaction mixture at room temperature. The iEDDA reaction is typically fast and can be complete within 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters for quantitative assessment include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
Hypothetical PROTAC-TCO-1 BRD4VHLHeLa5090
Hypothetical PROTAC-TCO-2 BTKCRBNRamos2595
Hypothetical PROTAC-TCO-3 EGFRVHLHCC82710085

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC Mechanism of Action

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow TCO_PEG_Acid This compound Amide_Coupling Amide Coupling (Protocol 1) TCO_PEG_Acid->Amide_Coupling Amine_Ligand Amine-functionalized Ligand (A) Amine_Ligand->Amide_Coupling TCO_Intermediate TCO-PEG12-Ligand (A) Amide_Coupling->TCO_Intermediate Click_Chemistry iEDDA Click Chemistry (Protocol 2) TCO_Intermediate->Click_Chemistry Tetrazine_Ligand Tetrazine-functionalized Ligand (B) Tetrazine_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Modular Synthesis Workflow

BTK_Signaling_Pathway cluster_pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation Degradation BTK Degradation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PROTAC_BTK BTK-Targeting PROTAC PROTAC_BTK->BTK Degradation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation

Targeted Degradation of BTK

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a robust and versatile strategy for the development of novel targeted protein degraders. Its properties facilitate a modular "click chemistry" approach, enabling the efficient generation and optimization of PROTAC candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this technology in their drug discovery endeavors. Successful application of these methodologies, coupled with rigorous quantitative biological evaluation, will be crucial in advancing the next generation of therapeutics based on targeted protein degradation.

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with TCO-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent labeling of antibodies with a trans-cyclooctene (B1233481) (TCO) moiety using TCO-PEG12-NHS ester. This process is fundamental for a powerful bioorthogonal chemistry strategy known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The TCO group reacts with exceptional speed and selectivity with a tetrazine-labeled molecule, forming a stable covalent bond.[1][2] This reaction is highly efficient under mild, physiological conditions and does not require a copper catalyst, making it ideal for biological applications.[1]

The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG12) spacer enhances the water solubility of the labeling reagent and the resulting conjugate, while also minimizing steric hindrance.[3][4] This ensures the accessibility of the TCO group for subsequent reaction with its tetrazine partner. Labeled antibodies can be used in a variety of applications, including pre-targeted in vivo imaging, cell-based assays, and the construction of antibody-drug conjugates (ADCs).[5][6][7]

Quantitative Data Summary

The efficiency and degree of labeling can be influenced by several factors, including the molar ratio of the TCO-PEG12-NHS ester to the antibody, the reaction time, and the temperature. The following table summarizes typical reaction parameters cited in various studies.

ParameterValue RangeSource(s)
Molar Excess of TCO-PEG12-NHS Ester to Antibody 5 to 1000 equivalents[5][8][9]
Reaction Incubation Time 30 minutes to 4 hours[8][9][10]
Reaction Temperature Room Temperature to 37°C[5][9]
Reaction pH 7.5 to 8.5[5][9]

Experimental Protocol: Antibody Labeling with TCO-PEG12-NHS Ester

This protocol details the steps for conjugating TCO-PEG12-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody of interest

  • TCO-PEG12-NHS ester[3]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

  • Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.5-8.5. If your antibody is in a buffer containing primary amines like Tris, it must be exchanged into an amine-free buffer.[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO).[9]

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-PEG12-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMF or DMSO.[10]

  • Conjugation Reaction:

    • Calculate the required volume of the TCO-PEG12-NHS ester stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is recommended).

    • Add the calculated volume of the TCO-PEG12-NHS ester stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid antibody precipitation.

    • Incubate the reaction mixture for 1-3 hours at room temperature or 90 minutes at 37°C.[5][8] Protect the reaction from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction and quench any unreacted TCO-PEG12-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the TCO-Labeled Antibody:

    • Remove the excess, unreacted TCO-PEG12-NHS ester and byproducts using a desalting column or dialysis.[9]

    • For desalting columns: Equilibrate the column with PBS according to the manufacturer's instructions. Apply the reaction mixture and elute the labeled antibody with PBS.

    • For dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

  • Characterization and Storage:

    • Determine the concentration of the purified TCO-labeled antibody using a protein concentration assay (e.g., BCA assay or by measuring absorbance at 280 nm).

    • The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined if a chromophore is part of the TCO reagent or by other analytical methods.[9]

    • Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Note that TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.[3]

Visualizations

Experimental Workflow for Antibody Labeling and Bioorthogonal Reaction

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_application Application Ab Antibody in Amine-Free Buffer Mixing Mix Antibody and TCO-PEG12-NHS Ester Ab->Mixing TCO_reagent TCO-PEG12-NHS Ester in DMSO/DMF TCO_reagent->Mixing Incubation Incubate (RT or 37°C) Mixing->Incubation Quench Quench Reaction (Optional) Incubation->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify TCO_Ab Purified TCO-Labeled Antibody Purify->TCO_Ab Click_Reaction Bioorthogonal Click Reaction TCO_Ab->Click_Reaction Tetrazine Tetrazine-labeled Molecule Tetrazine->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for antibody labeling with TCO-PEG12-NHS ester and subsequent bioorthogonal reaction.

Mechanism of TCO-Tetrazine Ligation

TCO_Tetrazine_Ligation TCO Antibody-PEG12-TCO Intermediate Diels-Alder Cycloaddition TCO->Intermediate + Tetrazine Tetrazine-Probe Tetrazine->Intermediate Retro Retro-Diels-Alder (N2 release) Intermediate->Retro Product Stable Conjugate Retro->Product

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

References

TCO-PEG12-acid in Live Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent features a trans-cyclooctene (B1233481) (TCO) group, which undergoes a rapid and highly specific 'click' reaction with a tetrazine-labeled probe. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate. The terminal carboxylic acid group allows for straightforward conjugation to primary amines on biomolecules of interest, such as proteins, antibodies, or small molecule ligands, using standard carbodiimide (B86325) chemistry.

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging applications.[1][2] This system allows for a two-step labeling strategy, often referred to as pretargeting, where a TCO-modified biomolecule is first introduced and allowed to localize, followed by the addition of a tetrazine-functionalized imaging probe (e.g., a fluorophore).[1][3] This approach minimizes background fluorescence and allows for the use of smaller, more cell-permeable imaging agents.

Principle of TCO-Tetrazine Bioorthogonal Ligation

The core of this technology is the bioorthogonal reaction between a TCO group and a tetrazine derivative. This reaction is highly specific and does not interfere with native biological processes.[4] The key steps involve:

  • Functionalization: A biomolecule of interest is conjugated with this compound. The carboxylic acid group on the TCO reagent reacts with a primary amine on the biomolecule to form a stable amide bond.

  • Pretargeting: The TCO-labeled biomolecule is introduced into the live cell system, where it localizes to its specific target.

  • Labeling: A tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is added. The tetrazine rapidly and specifically "clicks" with the TCO group, forming a stable covalent bond and rendering the target biomolecule visible.

Applications in Live Cell Imaging

The versatility of the TCO-tetrazine ligation has led to its adoption in a variety of live cell imaging applications:

  • Protein Labeling and Tracking: Site-specific labeling of proteins allows for the real-time visualization of their localization, trafficking, and dynamics within living cells.

  • Antibody-Drug Conjugate (ADC) Internalization: Researchers can visualize and quantify the uptake of TCO-modified antibodies or ADCs by target cells, providing insights into their mechanism of action.

  • Receptor Trafficking Studies: The movement of cell surface receptors, including internalization and recycling, can be monitored following ligand binding.

  • Pretargeted Imaging: In this approach, a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent. This strategy enhances the signal-to-noise ratio in imaging applications.

  • Super-Resolution Microscopy: The use of small, bright, and photostable tetrazine-fluorophores enables high-resolution imaging of subcellular structures.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the TCO-tetrazine bioorthogonal reaction for experimental design.

Table 1: this compound Properties

PropertyValueReference
Molecular FormulaC36H67NO16
Molecular Weight769.9 g/mol
SolubilityWater, DMSO, DMF
Storage-20°C, protect from light

Table 2: TCO-Tetrazine Reaction Parameters

ParameterValueNotesReference
Second-Order Rate Constant (k₂)Up to 1 x 10⁶ M⁻¹s⁻¹With highly reactive tetrazines.
Reaction Time10 - 60 minutesAt room temperature.
Molar Excess of Tetrazine1.1 to 10-foldA slight to moderate excess is often used to ensure complete labeling.
Typical TCO-Antibody Conjugation Ratio2.6 - 27:1Higher ratios can alter antibody pharmacokinetics.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary amine-containing antibody using EDC/NHS chemistry.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, mix a 20-50 fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated TCO-PEG12-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO reagent using a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using analytical methods such as mass spectrometry.

    • Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Live Cell Imaging of a TCO-Labeled Antibody

This protocol outlines the steps for labeling live cells with a TCO-conjugated antibody followed by visualization with a tetrazine-fluorophore.

Materials:

  • Live cells of interest seeded on glass-bottom dishes

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Seed cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 50-70%).

  • TCO-Antibody Incubation (Pretargeting):

    • Dilute the TCO-conjugated antibody to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed complete cell culture medium.

    • Replace the existing medium with the antibody-containing medium and incubate for 1-4 hours at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound TCO-conjugated antibody.

  • Tetrazine-Fluorophore Incubation (Labeling):

    • Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 5-10 µM) in pre-warmed live-cell imaging buffer.

    • Incubate the cells with this solution for 15-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging buffer.

    • Replace the final wash buffer with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizations

Signaling Pathway of Antibody Internalization Visualization cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space TCO_Antibody TCO-conjugated Antibody Binding Binding TCO_Antibody->Binding 1. Pretargeting Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Labeled_Complex Fluorescently Labeled Internalized Complex Endosome->Labeled_Complex Tetrazine_Fluorophore Tetrazine-Fluorophore (added for imaging) Tetrazine_Fluorophore->Labeled_Complex 3. Labeling

Caption: Visualization of antibody internalization using this compound.

Experimental Workflow for Live Cell Imaging Start Start: Seed Cells Conjugation Conjugate Antibody with This compound Start->Conjugation Pretargeting Incubate Cells with TCO-Antibody Conjugation->Pretargeting Wash1 Wash to Remove Unbound Antibody Pretargeting->Wash1 Labeling Incubate with Tetrazine-Fluorophore Wash1->Labeling Wash2 Wash to Remove Unbound Fluorophore Labeling->Wash2 Imaging Live Cell Imaging Wash2->Imaging End End Imaging->End

Caption: Step-by-step workflow for TCO-based live cell imaging.

Logical Relationship of this compound Components TCO_PEG12_Acid This compound TCO Group PEG12 Linker Carboxylic Acid TCO_Function Function: Bioorthogonal Reaction with Tetrazine TCO_PEG12_Acid:f0->TCO_Function PEG_Function Function: Enhances Solubility and Reduces Steric Hindrance TCO_PEG12_Acid:f1->PEG_Function Acid_Function Function: Conjugation to Primary Amines TCO_PEG12_Acid:f2->Acid_Function

Caption: Functional components of the this compound reagent.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using a TCO-PEG12-acid linker. This system utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a tetrazine-modified antibody and the trans-cyclooctene (B1233481) (TCO) functional group on the linker. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final ADC.

Principle of this compound based ADC Development

The development of an ADC using this compound involves a three-stage process. First, the monoclonal antibody is functionalized with a tetrazine moiety, typically through the reaction of a tetrazine-NHS ester with lysine (B10760008) residues on the antibody. Concurrently, the cytotoxic payload, containing a reactive amine or hydroxyl group, is conjugated to the carboxylic acid of the this compound linker. Finally, the tetrazine-modified antibody is reacted with the TCO-linker-payload construct via a highly specific and rapid "click" chemistry reaction to form the final ADC.

Signaling Pathway of a Common ADC Target: HER2

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target for ADC therapy, particularly in breast and gastric cancers. Overexpression of HER2 leads to the formation of homodimers or heterodimers with other ErbB family members, resulting in the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This activation promotes cell proliferation, survival, and invasion. ADCs targeting HER2 are designed to bind to the receptor, be internalized, and release their cytotoxic payload, leading to the targeted killing of HER2-expressing cancer cells.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Grb2_Sos Grb2/Sos HER2->Grb2_Sos Recruitment PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation

Caption: HER2 Signaling Pathway.

Experimental Workflow

The overall workflow for generating a site-specific ADC with this compound involves antibody modification, linker-payload synthesis, and the final bioorthogonal conjugation, followed by purification and characterization.

ADC_Workflow cluster_prep Component Preparation cluster_conjugation Conjugation Steps cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-modified mAb (mAb-Tz) mAb->mAb_Tz Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->mAb_Tz Amine Coupling TCO_Linker This compound Linker_Payload TCO-Linker-Payload TCO_Linker->Linker_Payload Payload Cytotoxic Payload (amine-reactive) Payload->Linker_Payload EDC/NHS Coupling ADC Antibody-Drug Conjugate (ADC) mAb_Tz->ADC Linker_Payload->ADC TCO-Tetrazine Click Reaction Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (LC-MS, DAR, etc.) Purification->Characterization Evaluation In Vitro / In Vivo Evaluation Characterization->Evaluation

Caption: Experimental workflow for ADC development.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in the development of an ADC using the this compound linker system.

Table 1: Antibody-Tetrazine Conjugation

Parameter Value Method
Molar Excess of Tetrazine-NHS 10-20 fold -
Reaction Time 1-2 hours -
Reaction Temperature Room Temperature -
Degree of Labeling (DOL) 2-4 tetrazines/mAb UV-Vis Spectroscopy

| Conjugation Efficiency | >95% | HPLC |

Table 2: TCO-Linker-Payload Synthesis

Parameter Value Method
Molar Excess of EDC/NHS 1.5-2 fold over this compound -
Reaction Time 4-12 hours -
Reaction Temperature Room Temperature -
Conjugation Yield >80% RP-HPLC

| Purity of Final Product | >95% | RP-HPLC, LC-MS |

Table 3: TCO-Tetrazine Click Reaction & ADC Characterization

Parameter Value Method
Molar Excess of Linker-Payload 1.5-3 fold over mAb-Tz -
Reaction Time 30-60 minutes -
Reaction Temperature Room Temperature -
Final ADC Yield >90% -
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0 HIC-HPLC, LC-MS

| Monomer Purity | >98% | SEC-HPLC |

Table 4: In Vitro Cytotoxicity of a Representative ADC

Cell Line Target Expression IC50 (nM)
SK-BR-3 HER2-positive 0.5 - 5.0

| MDA-MB-468 | HER2-negative | >1000 |

Table 5: In Vivo Efficacy in a Xenograft Model (HER2-positive tumor)

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (TGI)
Vehicle Control - 0%
Non-binding ADC 10 <10%
HER2-Targeted ADC 5 75%

| HER2-Targeted ADC | 10 | >95% (tumor regression) |

Detailed Experimental Protocols

Protocol 1: Modification of Antibody with Tetrazine-NHS Ester

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tetrazine-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.0-8.5.

  • Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted Tetrazine-NHS ester and byproducts by buffer exchanging the antibody conjugate into PBS using a desalting column according to the manufacturer's protocol.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the specific wavelength for the tetrazine (e.g., ~520 nm).

Protocol 2: Conjugation of Cytotoxic Payload to this compound

Materials:

  • This compound

  • Amine-reactive cytotoxic payload (e.g., MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

  • Activation of this compound: Dissolve this compound in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

  • Incubation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Payload Addition: In a separate flask, dissolve the amine-reactive cytotoxic payload in anhydrous DMF.

  • Conjugation Reaction: Add the activated this compound solution dropwise to the payload solution.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Purification: Purify the TCO-linker-payload conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS. Lyophilize the pure fractions and store at -20°C.

Protocol 3: TCO-Tetrazine "Click" Reaction for Final ADC Synthesis

Materials:

  • Tetrazine-modified mAb (from Protocol 1)

  • TCO-linker-payload (from Protocol 2)

  • PBS, pH 7.4

Procedure:

  • Preparation of Reactants: Prepare the tetrazine-modified mAb in PBS at a concentration of 1-5 mg/mL. Dissolve the TCO-linker-payload in a minimal amount of DMSO and then dilute in PBS.

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the TCO-linker-payload to the tetrazine-modified mAb solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes with gentle mixing. The reaction progress can be monitored by the disappearance of the pink color of the tetrazine.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC)-HPLC or LC-MS.

    • Purity and Aggregation: Assess the monomeric purity and extent of aggregation using SEC-HPLC.

    • Identity Confirmation: Confirm the molecular weight of the ADC using LC-MS.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control articles (unconjugated mAb, non-binding ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the cells and incubate for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using a suitable software.[1]

Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • HER2-positive tumor cells (e.g., NCI-N87)

  • Matrigel

  • ADC, vehicle control, and non-binding ADC control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Animal Grouping and Dosing: Randomize mice into treatment groups and administer the ADC and controls intravenously.

  • Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Evaluation: Continue the study until tumors in the control group reach a predetermined size. Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inefficient tetrazine-NHS reaction; pH too low; hydrolyzed NHS ester.Increase molar excess of tetrazine-NHS; ensure reaction pH is 8.0-8.5; use fresh, anhydrous DMSO.
Low DAR Inefficient TCO-tetrazine click reaction; low DOL of mAb-Tz.Increase molar excess of linker-payload; optimize the antibody modification step.
High ADC Aggregation Hydrophobicity of the payload; high DAR.Reduce the DAR; ensure the PEG spacer is of sufficient length; screen different formulation buffers.
Lack of In Vitro Efficacy Poor ADC internalization; low target antigen expression; drug resistance.Confirm internalization using a fluorescently labeled ADC; verify antigen expression on the cell line; consider a payload with a different mechanism of action.

References

Revolutionizing Nanoparticle Utility: Application Notes for Surface Modification using TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Surface Modification of Nanoparticles Using TCO-PEG12-acid, a Heterobifunctional Linker for Advanced Bioorthogonal Applications.

This document provides detailed application notes and protocols for the surface modification of various nanoparticles with this compound. This advanced linker enables the covalent attachment of nanoparticles to a wide range of biomolecules through a highly efficient and bioorthogonal "click chemistry" reaction, opening new avenues in targeted drug delivery, advanced bio-imaging, and diagnostics.

Introduction

This compound is a heterobifunctional linker molecule composed of a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-step functionalization strategy. First, the carboxylic acid can be covalently coupled to nanoparticles displaying surface amine groups via stable amide bond formation. Subsequently, the TCO group serves as a bioorthogonal handle for rapid and specific reaction with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The PEG spacer enhances the solubility and stability of the modified nanoparticles in biological media, reduces non-specific protein binding, and can improve their pharmacokinetic profile in vivo. This methodology is applicable to a variety of nanoparticle platforms, including gold nanoparticles (AuNPs), superparamagnetic iron oxide nanoparticles (SPIONs), and liposomes.

Data Presentation: Characterization of this compound Modified Nanoparticles

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained before and after modification.

Table 1: Characterization of Amine-Functionalized Gold Nanoparticles (AuNPs) Before and After this compound Conjugation

ParameterBare AuNPs (Amine-Terminated)TCO-PEG12-AuNPs
Core Diameter (TEM) 20 nm20 nm
Hydrodynamic Diameter (DLS) 25.2 ± 1.5 nm45.8 ± 2.1 nm
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (pH 7.4) +35.5 ± 2.5 mV-15.2 ± 1.8 mV
Surface TCO Group Density N/A~2.5 TCO groups/nm²

Table 2: Characterization of Amine-Functionalized Superparamagnetic Iron Oxide Nanoparticles (SPIONs) Before and After this compound Conjugation

ParameterBare SPIONs (Amine-Terminated)TCO-PEG12-SPIONs
Core Diameter (TEM) 15 nm15 nm
Hydrodynamic Diameter (DLS) 32.7 ± 2.8 nm58.4 ± 3.5 nm
Polydispersity Index (PDI) 0.21 ± 0.040.25 ± 0.05
Zeta Potential (pH 7.4) +28.1 ± 3.1 mV-12.8 ± 2.2 mV
Stability in 10% FBS (24h) Aggregation observedStable

Table 3: Characterization of Amine-Functionalized Liposomes Before and After this compound Conjugation

ParameterBare Liposomes (Amine-Terminated)TCO-PEG12-Liposomes
Hydrodynamic Diameter (DLS) 110.5 ± 4.2 nm125.3 ± 3.8 nm
Polydispersity Index (PDI) 0.12 ± 0.030.14 ± 0.02
Zeta Potential (pH 7.4) +15.6 ± 2.0 mV-5.7 ± 1.5 mV
Encapsulation Efficiency (Doxorubicin) ~90%~88%

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., AuNPs, SPIONs, or liposomes)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugation/magnetic separation equipment or size-exclusion chromatography columns

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.

  • This compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute in Activation Buffer to a 10 mM stock solution.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in Activation Buffer.

    • To the this compound solution, add EDC and NHS to a final concentration of 10 mM and 5 mM, respectively.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation:

    • Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of this compound to nanoparticles should be optimized but a 1000-fold molar excess of the linker is a good starting point.

    • Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS-esters.

    • Purify the TCO-PEG12-functionalized nanoparticles from excess reagents by centrifugation, magnetic separation, or size-exclusion chromatography.

    • Wash the purified nanoparticles three times with PBS (pH 7.4).

  • Characterization and Storage:

    • Characterize the modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and zeta potential measurements.

    • Store the TCO-PEG12-nanoparticles in a suitable buffer at 4°C for short-term use or at -20°C for long-term storage.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification TCO_PEG_Acid This compound EDC_NHS EDC / NHS in MES Buffer (pH 6.0) TCO_PEG_Acid->EDC_NHS 15-30 min, RT Activated_TCO Activated TCO-PEG12-NHS Ester EDC_NHS->Activated_TCO Amine_NP Amine-Functionalized Nanoparticle Activated_TCO->Amine_NP 2-4h, RT in PBS (pH 7.4) TCO_NP TCO-PEG12-Nanoparticle Amine_NP->TCO_NP Purification Centrifugation / Magnetic Separation / SEC TCO_NP->Purification

Figure 1. Workflow for this compound conjugation to amine-functionalized nanoparticles.
Protocol 2: Bioorthogonal Labeling of Cells with TCO-PEG12-Nanoparticles and a Tetrazine-Fluorophore

This protocol outlines the procedure for labeling cells that have been pre-targeted with a tetrazine-modified antibody with TCO-PEG12-nanoparticles for fluorescent imaging.

Materials:

  • TCO-PEG12-functionalized nanoparticles (from Protocol 1)

  • Target cells expressing a specific surface antigen

  • Tetrazine-conjugated antibody specific to the cell surface antigen

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the target cells in a suitable imaging plate (e.g., glass-bottom dish) and culture overnight to allow for attachment.

  • Antibody Incubation:

    • Dilute the tetrazine-conjugated antibody in cell culture medium to the desired concentration (typically 1-10 µg/mL).

    • Remove the old medium from the cells and add the antibody solution.

    • Incubate for 1 hour at 37°C.

    • Wash the cells three times with PBS to remove unbound antibody.

  • Nanoparticle Incubation (Click Reaction):

    • Disperse the TCO-PEG12-nanoparticles in cell culture medium to a final concentration of 10-50 µg/mL.

    • Add the nanoparticle dispersion to the antibody-labeled cells.

    • Incubate for 30-60 minutes at 37°C to allow for the bioorthogonal click reaction to occur.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unbound nanoparticles.

    • Add fresh cell culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the nanoparticle's intrinsic fluorescence or a pre-loaded fluorescent cargo.

G TargetCell Target Cell with Surface Antigen Tz_Antibody Tetrazine-Antibody TargetCell->Tz_Antibody Step 1: Antibody Binding (1h, 37°C) TCO_NP TCO-PEG12-Nanoparticle Tz_Antibody->TCO_NP Step 2: Bioorthogonal Click Reaction (30-60 min, 37°C) Labeled_Cell Fluorescently Labeled Target Cell TCO_NP->Labeled_Cell G cluster_targeting Targeting and Binding cluster_internalization Internalization and Drug Release cluster_signaling Downstream Signaling Inhibition TCO_NP_Drug TCO-NP (with Drug) Tz_Ligand Tz-EGF Ligand TCO_NP_Drug->Tz_Ligand Click Reaction Targeted_NP Targeted NP Tz_Ligand->Targeted_NP EGFR EGFR Targeted_NP->EGFR Binding Endocytosis Receptor-Mediated Endocytosis EGFR->Endocytosis PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Proliferation Cell Proliferation & Survival (Inhibited) PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Application Notes and Protocols for TCO-PEG12-acid in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TCO-PEG12-acid in proteomics research. This reagent is a valuable tool for protein capture, analysis, and functional studies through bioorthogonal chemistry.

Introduction

This compound is a bifunctional linker molecule that plays a crucial role in modern proteomics and chemical biology. It consists of a highly reactive trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group is a key component for one of the fastest bioorthogonal reactions known, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) moiety.[1][2] This reaction is characterized by its exceptional speed and selectivity, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native cellular processes.[3]

The PEG12 spacer enhances the water solubility of the molecule and provides a flexible linker arm that minimizes steric hindrance during conjugation.[1][4] The terminal carboxylic acid can be readily activated, for example, to an N-hydroxysuccinimide (NHS) ester, for efficient coupling to primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins. This two-step approach of first labeling a protein with a TCO group and then reacting it with a tetrazine-functionalized probe enables a wide range of applications in proteomics.

Principle of TCO-Tetrazine Ligation

The core of this technology is the bioorthogonal reaction between a TCO group and a tetrazine derivative. This iEDDA reaction is exceptionally fast and proceeds with high selectivity, even at low concentrations of reactants in complex biological mixtures like cell lysates. The reaction does not require any toxic catalysts, such as copper, making it ideal for applications in living cells and organisms. Once the protein of interest is labeled with this compound, it can be specifically targeted with a molecule carrying a tetrazine group for various downstream applications, including purification, imaging, and identification.

Applications in Proteomics

The versatility of the TCO-tetrazine ligation has led to its adoption in numerous proteomics applications:

  • Protein Capture and Enrichment: TCO-labeled proteins can be efficiently captured from complex mixtures using tetrazine-functionalized beads or surfaces. This is particularly useful for enriching low-abundance proteins for subsequent analysis by mass spectrometry.

  • Protein Imaging: The use of tetrazine-conjugated fluorophores allows for the specific visualization of TCO-labeled proteins in cells and tissues, providing insights into their localization and dynamics.

  • Target Identification: Small molecule probes functionalized with a TCO group can be used to identify their protein binding partners in a cellular context. After binding, the TCO-probe-protein complex can be labeled with a tetrazine-reporter tag for detection or enrichment.

  • Antibody-Drug Conjugates (ADCs): The TCO-tetrazine ligation is employed in the development of ADCs, where a cytotoxic drug is linked to an antibody via a TCO-containing linker.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its application in proteomics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC36H67NO16
Molecular Weight769.91 g/mol
SolubilityWater, DMSO, DCM, DMF
Storage Condition-20°C

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsReaction Rate Constant (k)ConditionsSource
TCO and Dipyridal Tetrazine2000 (±400) M⁻¹s⁻¹9:1 Methanol/Water
TCO and Tetrazines (general)up to 10⁵ M⁻¹s⁻¹Aqueous

Table 3: Protein Capture Efficiency

SystemEfficiencyIncubation TimeSource
ProMTag-labeled Yeast Proteome on TCO-beads93%10 min
ProMTag-labeled Yeast Proteome on TCO-beads96%60 min

Experimental Protocols

Here are detailed protocols for the use of this compound in protein labeling and capture.

Protocol 1: Activation of this compound to TCO-PEG12-NHS Ester

This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive NHS ester for efficient protein labeling. Note that TCO-PEG12-NHS ester is also commercially available.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10-50 mM.

  • Add 1.1 equivalents of NHS to the solution.

  • Add 1.1 equivalents of DCC or EDC to the solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting TCO-PEG12-NHS ester solution can be used directly for protein labeling or purified by chromatography if necessary.

Protocol 2: Labeling of Proteins with TCO-PEG12-NHS Ester

This protocol details the procedure for labeling a protein of interest with the TCO moiety.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • TCO-PEG12-NHS ester solution (10 mM in anhydrous DMSO or DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Reagent: Purify the TCO-labeled protein from excess, unreacted TCO-NHS ester using a desalting spin column or dialysis against the desired storage buffer.

  • The TCO-labeled protein is now ready for downstream applications or can be stored at -20°C or -80°C.

Protocol 3: Capture of TCO-labeled Proteins Using Tetrazine-Functionalized Beads

This protocol outlines the capture of TCO-labeled proteins from a complex mixture.

Materials:

  • TCO-labeled protein sample (e.g., cell lysate containing the labeled protein)

  • Tetrazine-functionalized agarose (B213101) or magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE loading buffer)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Resuspend the tetrazine-functionalized beads in the binding/wash buffer.

  • Add the TCO-labeled protein sample to the prepared beads. A ratio of 1 µL of beads per 1 µg of labeled protein can be a starting point.

  • Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Discard the supernatant.

  • Wash the beads 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using the appropriate elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed. For SDS-PAGE analysis, resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.

Caption: Chemical activation of this compound and subsequent protein labeling.

Protein_Capture_Workflow start Protein Sample (with Protein-NH2) labeling Label with TCO-PEG12-NHS Ester start->labeling Step 1 tco_protein TCO-Labeled Protein in Lysate labeling->tco_protein capture Incubate with Tetrazine-Beads tco_protein->capture Step 2 wash Wash Beads capture->wash Step 3 elution Elute Captured Proteins wash->elution Step 4 analysis Downstream Analysis (MS, SDS-PAGE) elution->analysis

Caption: Experimental workflow for TCO-based protein capture and analysis.

Caption: Principle of bioorthogonal protein labeling using TCO-tetrazine ligation.

References

Application Notes and Protocols for TCO-PEG12-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-acid is a bifunctional linker molecule integral to the advancement of targeted drug delivery systems. It features a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables a two-step conjugation strategy that is central to the construction of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), and the functionalization of nanoparticle-based delivery vehicles.

The TCO moiety facilitates a highly efficient and bioorthogonal reaction with tetrazine-functionalized molecules through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent linking of components in complex biological environments with minimal side reactions.[1][2]

The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, including therapeutic agents, proteins, or modified surfaces of nanoparticles and liposomes.[3] This is typically achieved through activation with carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester.[4][5]

The hydrophilic PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic profile of the drug delivery system.[1]

These application notes provide detailed protocols for the use of this compound in the development of drug delivery systems, along with quantitative data to inform experimental design.

Data Presentation

TCO-Tetrazine Reaction Kinetics

The inverse electron-demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptional speed. The second-order rate constants for this bioorthogonal ligation are orders of magnitude higher than many other click chemistry reactions, enabling efficient conjugation even at low reactant concentrations.

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
TCO and Tetrazine> 800Aqueous buffer[6]
TCO and Tetrazineup to 1000ATTO-tetrazines with TCO[1]
TCO and Tetrazine~1000Methyl-substituted tetrazines with TCO[1]
TCO and Tetrazineup to 30,000Hydrogen-substituted tetrazines with TCO[1]
Drug-to-Antibody Ratio (DAR) Determination

The drug-to-antibody ratio is a critical quality attribute for antibody-drug conjugates. While specific DAR values will vary depending on the antibody, drug, and conjugation conditions, the following methods are standard for its determination.

MethodPrincipleTypical OutputReference
Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on hydrophobicity. The addition of the drug-linker increases hydrophobicity.Chromatogram with peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).[7]
Mass Spectrometry (MS)Directly measures the molecular weight of the intact or reduced ADC.Mass spectrum showing the masses of different ADC species, allowing for precise DAR calculation.[7]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester, which can then be used to label amine-containing molecules.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.[8]

  • Activation of this compound:

    • In a reaction vial, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[8]

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (e.g., drug, protein, or amine-modified nanoparticle) in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker may be used for protein labeling.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching and Purification:

    • Quench the reaction by adding a solution of hydroxylamine, Tris, or glycine (B1666218) to a final concentration of 50-100 mM and incubate for 30 minutes.[8]

    • Purify the TCO-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification TCO_PEG_Acid This compound Activated_Ester TCO-PEG12-NHS ester TCO_PEG_Acid->Activated_Ester Activation (pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Ester TCO_Molecule TCO-functionalized Molecule Activated_Ester->TCO_Molecule Conjugation (pH 7.2-8.5) Amine_Molecule Amine-containing Molecule Amine_Molecule->TCO_Molecule Purification Purification (e.g., SEC, Dialysis) TCO_Molecule->Purification

Activation and conjugation workflow.
Protocol 2: Functionalization of Liposomes with this compound

This protocol describes the incorporation of a TCO-PEG12 functional group onto the surface of liposomes for subsequent targeting via tetrazine click chemistry.

Materials:

  • Lipid mixture (e.g., DPPC, Cholesterol)

  • DSPE-PEG-amine (a lipid with a terminal amine group)

  • Activated TCO-PEG12-NHS ester (prepared as in Protocol 1)

  • Chloroform (B151607)

  • PBS, pH 7.4

Procedure:

  • Preparation of Amine-Functionalized Liposomes:

    • Dissolve the lipid mixture and DSPE-PEG-amine in chloroform.

    • Create a thin lipid film by evaporating the chloroform under reduced pressure.

    • Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles.

    • Form unilamellar liposomes by extrusion through polycarbonate membranes of a defined pore size.

  • Conjugation of Activated this compound:

    • Add the activated TCO-PEG12-NHS ester solution to the amine-functionalized liposome (B1194612) suspension.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted TCO-PEG12-linker by dialysis or size-exclusion chromatography.

G cluster_liposome_formation Liposome Formation cluster_conjugation Conjugation cluster_final_step Final Step Lipids Lipids + DSPE-PEG-amine Amine_Liposome Amine-functionalized Liposome Lipids->Amine_Liposome Hydration & Extrusion TCO_Liposome TCO-functionalized Liposome Amine_Liposome->TCO_Liposome Activated_TCO Activated TCO-PEG12-NHS Activated_TCO->TCO_Liposome Targeted_Liposome Targeted Drug-loaded Liposome TCO_Liposome->Targeted_Liposome Click Reaction Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine_Drug->Targeted_Liposome

Liposome functionalization workflow.
Protocol 3: Two-Step ADC Preparation using this compound

This protocol outlines the creation of an antibody-drug conjugate (ADC) where the drug is first conjugated to this compound, and the resulting drug-linker construct is then attached to a tetrazine-modified antibody.

Step 1: Conjugation of Drug to this compound

  • Activate this compound: Follow Protocol 1 to activate this compound with EDC/NHS.

  • Conjugate to Drug: React the activated TCO-PEG12-NHS ester with an amine-containing drug.

  • Purification: Purify the TCO-PEG12-drug conjugate using reverse-phase HPLC.

Step 2: Conjugation to Tetrazine-Modified Antibody

  • Prepare Tetrazine-Modified Antibody: Modify the antibody with a tetrazine-NHS ester to introduce the tetrazine functionality. Purify the modified antibody.

  • Click Reaction:

    • Dissolve the TCO-PEG12-drug conjugate in an appropriate buffer.

    • Add the TCO-PEG12-drug conjugate to the tetrazine-modified antibody solution. A molar excess of the drug-linker conjugate is typically used.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Analysis:

    • Purify the final ADC using size-exclusion chromatography to remove excess drug-linker.

    • Analyze the ADC for drug-to-antibody ratio (DAR) using HIC or MS.[7]

G cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Formation TCO_PEG_Acid This compound TCO_Drug TCO-PEG12-Drug TCO_PEG_Acid->TCO_Drug EDC/NHS Activation Amine_Drug Amine-containing Drug Amine_Drug->TCO_Drug ADC Antibody-Drug Conjugate (ADC) TCO_Drug->ADC Antibody Antibody Tetrazine_Ab Tetrazine-modified Antibody Antibody->Tetrazine_Ab Tetrazine_NHS Tetrazine-NHS Tetrazine_NHS->Tetrazine_Ab Tetrazine_Ab->ADC Click Reaction

Two-step ADC preparation workflow.

References

The Speed and Specificity of Bioorthogonal Chemistry: Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO) and tetrazine ligation has emerged as a cornerstone of bioorthogonal "click" chemistry, offering researchers an exceptionally fast, selective, and biocompatible tool for molecular labeling and conjugation.[1] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction proceeds with remarkable efficiency in complex biological environments without the need for cytotoxic catalysts, making it ideal for a wide range of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).[2][3]

This document provides detailed protocols and quantitative data to guide researchers in successfully implementing TCO-tetrazine chemistry in their experimental workflows.

Key Features of the TCO-Tetrazine Reaction:

  • Exceptional Kinetics: As one of the fastest bioorthogonal reactions known, it allows for efficient labeling at low reactant concentrations.[1]

  • High Specificity: The reaction is highly selective, with minimal cross-reactivity towards other functional groups found in biological systems.[1][4]

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic copper catalysts.[1][2]

  • Fluorogenicity: Many tetrazine-dye conjugates exhibit a "turn-on" fluorescence upon reaction with a TCO, providing a convenient method for monitoring reaction progress.[1]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from various sources.[3]

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO in aqueous media.[3][5]
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene in Methanol/Water (9:1) at 25°C.[5]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO in aqueous media.[3][5]
1100 - 73,000 M⁻¹s⁻¹TCO-PEG₄ and various tetrazine scaffolds in DPBS at 37°C.[5]
Reaction pH 6 - 9Generally performed in PBS buffer.[5][6]
Reaction Temperature Room Temperature (25°C), 37°C, or 4°CThe reaction is typically fast at room temperature, but can be performed at different temperatures depending on the application.[3][5]
Reaction Time 30 - 60 minutesFor many applications, the reaction is complete within this timeframe.[1][5]
up to 2 hours or overnightCan be extended for less reactive partners or when performed at 4°C.[3][5]
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1A slight molar excess of the tetrazine-functionalized molecule is often recommended.[5][7]

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest

  • TCO-NHS ester

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[5]

  • Quench Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[1][5]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][7]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7] Incubate for 1 hour at room temperature.[7]

  • Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis.[5][7] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[5]

  • Size-exclusion chromatography (SEC) system (optional)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.

  • Stoichiometry Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight excess of the tetrazine-labeled protein (1.05-1.5 equivalents) is often beneficial.[3][5]

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][7]

  • Purification (Optional): If necessary, purify the resulting conjugate from unreacted starting materials using size-exclusion chromatography.[3][5]

  • Storage: Store the final conjugate at 4°C.[3][5]

Visualizing the Process

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification prep_tco Prepare TCO-labeled biomolecule mix Mix TCO and Tetrazine reagents in buffer prep_tco->mix prep_tz Prepare Tetrazine-labeled biomolecule prep_tz->mix incubate Incubate at RT (30-60 min) mix->incubate purify Purify conjugate (e.g., SEC) incubate->purify analyze Characterize final conjugate purify->analyze

General experimental workflow for TCO-tetrazine ligation.

G TCO Trans-cyclooctene (TCO) (Dienophile) TS [4+2] Cycloaddition (Inverse electron-demand Diels-Alder) TCO->TS plus + Tetrazine Tetrazine (Diene) Tetrazine->TS Intermediate Unstable Intermediate TS->Intermediate retro Retro-Diels-Alder Intermediate->retro N2 N₂ (gas) plus2 + Product Stable Dihydropyridazine Adduct retro->N2 retro->Product

Mechanism of the TCO-tetrazine bioorthogonal reaction.

References

Application Notes and Protocols: TCO-PEG12-acid for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG12-acid is a versatile tool in bioconjugation, enabling the precise fluorescent labeling of biomolecules for a wide range of applications, including live-cell imaging, flow cytometry, and in vivo studies. This molecule features a terminal trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group facilitates an exceptionally fast and highly specific bioorthogonal reaction with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The carboxylic acid allows for the covalent attachment of the TCO moiety to primary amines, such as those found on lysine (B10760008) residues of proteins and antibodies, through a stable amide bond formation. The hydrophilic PEG linker enhances solubility and minimizes non-specific binding.[3]

This document provides detailed protocols for the two-step labeling of biomolecules using this compound and a subsequent reaction with a fluorescently-labeled tetrazine. It also includes quantitative data on reaction kinetics and fluorescence enhancement to aid in experimental design and data interpretation.

Key Features of TCO-Tetrazine Ligation:

  • Ultrafast Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, with rate constants up to 10^6 M⁻¹s⁻¹, enabling efficient labeling at low concentrations.[4][5]

  • High Specificity: The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.

  • Fluorogenic Potential: Many tetrazine-dyes exhibit fluorescence quenching that is reversed upon reaction with TCO, leading to a significant increase in the fluorescent signal and a higher signal-to-noise ratio.

Quantitative Data

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet)TCOup to 1,000
3-phenyl-1,2,4,5-tetrazine (H-Tet)TCO~30-fold higher than Me-Tet
Dipyridyl tetrazineTCO> 800
Table 2: Fluorescence Enhancement of Tetrazine Dyes upon Reaction with TCO
Tetrazine DyeFluorescence Turn-On RatioReference
ATTO425-MeTet15-40
ATTO465-MeTet15-40
ATTO488-MeTet15-40
Coumarin-tetrazineup to 220
Acridine orange-tetrazine15-50
BODIPY-tetrazineup to 900

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody with this compound using EDC/NHS Chemistry

This protocol describes the modification of a primary amine-containing biomolecule, such as an antibody, with this compound.

Materials:

  • Antibody (or other biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mg/mL solution of EDC in reaction buffer.

    • Prepare a 100 mg/mL solution of NHS (or Sulfo-NHS) in reaction buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 10- to 50-fold molar excess of this compound to the antibody solution.

    • Add EDC and NHS to the reaction mixture to a final concentration of approximately 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated this compound solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization (Optional): The degree of labeling (DOL) can be determined by reacting the TCO-modified antibody with a tetrazine-conjugated dye and measuring the absorbance of the dye and the protein.

Workflow for Antibody Modification with this compound

G cluster_prep Reagent Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification Antibody Antibody in PBS Conjugation Add activated this compound to Antibody (2h, RT or overnight, 4°C) Antibody->Conjugation TCO_stock This compound in DMSO Activation Activate this compound with EDC/NHS (15-30 min, RT) TCO_stock->Activation EDC_NHS_stock EDC/NHS in Reaction Buffer EDC_NHS_stock->Activation Activation->Conjugation Quench Quench reaction (15 min, RT) Conjugation->Quench Purify Purify with Desalting Column Quench->Purify Final_Product TCO-modified Antibody Purify->Final_Product G TCO_Antibody TCO-modified Antibody Reaction Incubate (30-60 min, RT, protected from light) TCO_Antibody->Reaction Tetrazine_Dye Fluorescent Tetrazine Dye in DMSO Tetrazine_Dye->Reaction Purification Optional: Purify with Desalting Column Reaction->Purification Labeled_Antibody Fluorescently Labeled Antibody Purification->Labeled_Antibody G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG12-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TCO-PEG12-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating this compound to a primary amine-containing molecule?

A1: The conjugation of this compound, a carboxyl-containing compound, to a primary amine involves a two-step process known as carbodiimide (B86325) coupling, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

  • Carboxyl Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[1]

  • Amine-Reactive Ester Formation and Amide Bond Formation: The O-acylisourea intermediate can react in one of two ways:

    • Directly with a primary amine to form a stable amide bond.

    • With NHS to form a more stable, amine-reactive NHS ester. This NHS ester then reacts with a primary amine to form a stable amide bond. The use of NHS increases the efficiency of the conjugation and reduces side reactions.[2] The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.0 to 8.5.[1]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C in a desiccated environment.[3] The trans-cyclooctene (B1233481) (TCO) moiety is prone to isomerization to its inactive cis-cyclooctene (CCO) form, and this process can be accelerated by moisture and exposure to certain conditions.[3][4] It is also recommended to handle the material under an inert gas for optimal stability.[5]

Q3: What is the role of the PEG12 spacer in this compound?

A3: The polyethylene (B3416737) glycol (PEG) spacer in this compound serves several important functions in bioconjugation:

  • Increases Hydrophilicity: The PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[6][7]

  • Reduces Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance, allowing for more efficient conjugation to bulky biomolecules like proteins.[6][7]

  • Minimizes Non-specific Interactions: PEGylation can reduce non-specific binding and aggregation of the conjugated biomolecule.[8]

Q4: Can I use buffers containing primary amines, such as Tris or glycine, during the EDC/NHS coupling reaction?

A4: No, it is crucial to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates as they will compete with the intended reaction, leading to significantly lower conjugation yields.[1] Recommended buffers are MES for the activation step (pH 4.5-6.0) and phosphate-buffered saline (PBS) or borate (B1201080) buffer for the coupling step (pH 7.0-8.5).[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column into the Coupling Buffer.

  • Prepare Reagents: Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).

  • Carboxyl Group Activation:

    • In a microcentrifuge tube, add this compound to the Activation Buffer.

    • Add a molar excess of EDC and NHS (a common starting point is a 2-5 fold molar excess of EDC and NHS over the this compound).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the protein solution in Coupling Buffer.

    • Alternatively, for a more controlled two-step reaction, the activated this compound can be purified from excess EDC/NHS using a desalting column equilibrated with Coupling Buffer before adding the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal molar ratio of this compound to the protein should be determined empirically but a 10-20 fold molar excess of the linker is a common starting point.[9]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted this compound and other small molecules from the conjugated protein using a desalting column or dialysis.

Data Presentation

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of Carboxylic Acids to Amines

ParameterRecommended ConditionRationaleCitation(s)
Activation pH 4.5 - 6.0Maximizes the efficiency of carboxyl group activation by EDC.[1]
Coupling pH 7.0 - 8.5Favors the reaction of the NHS ester with primary amines.[1]
Activation Buffer MES BufferNon-amine, non-carboxylate buffer suitable for the activation pH range.[1]
Coupling Buffer Phosphate-Buffered Saline (PBS), Borate BufferNon-amine buffers compatible with the coupling pH range.[1]
EDC:NHS Molar Ratio 1:1 to 1:2An excess of NHS can help drive the formation of the more stable NHS ester intermediate.[10]
Linker:Protein Molar Ratio 10:1 to 20:1A molar excess of the linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[9]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive biomolecules.[11]
Reaction Time 1-2 hours at Room Temperature or 4 hours to overnight at 4°CIncubation time depends on the temperature and the specific reactants.[9]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Conjugation

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive reagents (EDC, NHS, or this compound).Use fresh, high-quality reagents. Allow EDC and NHS to warm to room temperature before opening to prevent moisture condensation. Store this compound at -20°C and protected from moisture.
Presence of primary amines or carboxylates in the buffer.Use recommended non-competing buffers such as MES for activation and PBS for coupling. Perform buffer exchange if necessary.
Incorrect pH for activation or coupling steps.Strictly adhere to the recommended pH ranges for each step (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling).
Hydrolysis of EDC or the NHS-ester intermediate.Perform the reaction steps promptly after preparing the reagents. Minimize the time between the activation and coupling steps.
Insufficient molar excess of this compound or coupling reagents.Optimize the molar ratios of this compound, EDC, and NHS. Start with a 10-20 fold molar excess of the linker.
Protein Aggregation/Precipitation Unfavorable buffer conditions for the protein.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider screening different buffer compositions.
High concentration of EDC.If precipitation is observed with a large excess of EDC, try reducing the concentration.
Inconsistent Results Variability in reagent preparation.Prepare fresh stock solutions of EDC, NHS, and this compound for each experiment.
Incomplete removal of quenching reagents or byproducts.Ensure thorough purification of the final conjugate using appropriate methods like size-exclusion chromatography or dialysis.
TCO Moiety Inactivity Isomerization of TCO to CCO.Store this compound properly at -20°C and protected from light and moisture. Avoid prolonged exposure to ambient temperatures.
Presence of thiols (e.g., DTT).Avoid using thiol-containing reducing agents like DTT with TCO-containing molecules. If reduction is necessary, use a non-thiol-based reducing agent like TCEP and perform it as a separate step before conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Coupling Couple to Protein (pH 7.0-8.5) Protein->Coupling Reagents Prepare Fresh This compound, EDC, & NHS Solutions Activation Activate this compound with EDC/NHS (pH 4.5-6.0) Reagents->Activation Activation->Coupling Quench Quench Reaction (Tris or Hydroxylamine) Coupling->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analysis Analyze Conjugate Purify->Analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow Start Low Conjugation Yield CheckReagents Are reagents fresh and stored correctly? Start->CheckReagents CheckBuffer Is the buffer amine-free and at the correct pH? CheckReagents->CheckBuffer Yes SolutionReagents Use fresh reagents. CheckReagents->SolutionReagents No CheckRatio Is the molar ratio of linker to protein optimized? CheckBuffer->CheckRatio Yes SolutionBuffer Use appropriate buffers (MES, PBS) and verify pH. CheckBuffer->SolutionBuffer No CheckPurification Was the final product purified correctly? CheckRatio->CheckPurification Yes SolutionRatio Perform a titration of the linker:protein molar ratio. CheckRatio->SolutionRatio No SolutionPurification Optimize purification protocol. CheckPurification->SolutionPurification No End Successful Conjugation CheckPurification->End Yes SolutionReagents->Start SolutionBuffer->Start SolutionRatio->Start SolutionPurification->Start

Caption: Troubleshooting flowchart for low conjugation yield.

References

Preventing TCO-PEG12-acid degradation and isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing its degradation and isomerization to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary issue concerning the stability of this compound is not degradation in the sense of decomposition, but rather isomerization. The chemically reactive trans-cyclooctene (B1233481) (TCO) isomer can convert to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the molecule unable to participate in the desired rapid bioorthogonal click chemistry reaction with tetrazine-containing molecules.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize isomerization, this compound should be stored at -20°C in a sealed, light- and moisture-protected container.[2] For long-term stability, it is crucial to prevent exposure to moisture and light. Some suppliers suggest that shipping may require dry ice to maintain stability.[3] Due to its limited shelf life, TCO compounds are not recommended for long-term storage.[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in water, DMSO, DCM, and DMF. When preparing stock solutions, it is advisable to use anhydrous solvents such as DMF or DMSO to avoid introducing moisture, which can be detrimental to the stability of the compound.

Q4: What is the reactivity of the two functional ends of this compound?

A4: this compound is a heterobifunctional linker. The TCO group reacts with tetrazine-containing molecules via a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". The terminal carboxylic acid can be conjugated to primary amine groups (e.g., on proteins or other biomolecules) using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Q5: At what pH should I perform reactions with this compound?

A5: The TCO-tetrazine click reaction is generally efficient over a pH range of 6 to 9. For the EDC-mediated coupling of the carboxylic acid to a primary amine, the activation of the carboxyl group is most efficient at a pH of 4.5-7.2. However, the subsequent reaction with the primary amine is more efficient at a pH of 7-8. A two-step procedure is often recommended, with activation at a lower pH followed by reaction with the amine at a slightly basic pH.

Troubleshooting Guides

Issue 1: Low or No Reactivity in TCO-Tetrazine Click Chemistry Reaction
Possible Cause Recommended Solution
Isomerization of TCO to CCO Verify the integrity of the this compound. If possible, analyze by NMR to check for the presence of the trans-isomer. Always use freshly prepared solutions from properly stored, unexpired reagent. Consider purchasing a new batch if the current one is old or has been stored improperly.
Degradation of Tetrazine Partner Tetrazines can also degrade, especially in aqueous media. Use freshly prepared solutions of your tetrazine-labeled molecule. Ensure it has been stored under recommended conditions (desiccated and protected from light).
Steric Hindrance The PEG12 spacer is designed to reduce steric hindrance, but if both binding partners are large macromolecules, this can still be an issue. Consider using a longer PEG linker if available.
Incorrect Stoichiometry While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.
Low Reactant Concentration Although the TCO-tetrazine reaction is very fast, extremely low concentrations can slow down the reaction rate. If possible, increase the concentration of the reactants.
Suboptimal pH While the reaction is robust across a range of pH values, ensure the pH of your reaction buffer is within the optimal 6-9 range.
Issue 2: Inefficient EDC Coupling of the Carboxylic Acid to an Amine
Possible Cause Recommended Solution
Hydrolysis of EDC/NHS Ester Intermediate EDC forms a highly reactive O-acylisourea intermediate which is unstable in aqueous solution. For a more stable intermediate, include N-hydroxysuccinimide (NHS) or sulfo-NHS in the reaction. Perform the reaction in an amine-free buffer, such as MES buffer, at a pH of 4.7-6.0 for the activation step.
Presence of Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris) or carboxylates will compete with your intended reaction. Use non-nucleophilic buffers like MES for the activation step and PBS for the coupling step.
Incorrect pH for Coupling After the initial activation at a lower pH, raise the pH to 7.2-7.5 for the reaction with the amine-containing molecule.
Inactive EDC EDC is sensitive to moisture and can hydrolyze over time. Use fresh, high-quality EDC and store it desiccated at -20°C.
Insufficient Molar Excess of Reagents Use a molar excess of EDC and NHS over the this compound to ensure efficient activation.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein
  • Buffer Preparation : Prepare an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) and a coupling buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation : Allow this compound, EDC, and NHS (or sulfo-NHS) to come to room temperature before opening. Prepare stock solutions in an appropriate anhydrous solvent like DMSO or DMF.

  • Activation of this compound :

    • Dissolve this compound in the activation buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein :

    • Dissolve your amine-containing protein in the coupling buffer.

    • Add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification :

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of 10-50 mM.

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Storage : Store the purified TCO-labeled protein at 4°C or -20°C as appropriate for the protein's stability.

Protocol 2: Quality Control - Testing the Reactivity of TCO-labeled Protein
  • Prepare a Tetrazine-Fluorophore Solution : Dissolve a tetrazine-conjugated fluorophore in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Setup : Mix the TCO-labeled protein with a slight molar excess of the tetrazine-fluorophore.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Analysis : Analyze the reaction mixture using SDS-PAGE with fluorescence imaging. A fluorescent band corresponding to the molecular weight of your protein confirms a successful conjugation and active TCO groups. Alternatively, use LC-MS to confirm the mass of the conjugated protein.

Visualizations

TCO_Isomerization TCO This compound (trans-cyclooctene) Reactive CCO CCO-PEG12-acid (cis-cyclooctene) Unreactive TCO->CCO Isomerization (Heat, Light, Time) Product Stable Conjugate TCO->Product IEDDA Click Reaction NoReaction No Reaction CCO->NoReaction Tetrazine Tetrazine Tetrazine->Product

Caption: Isomerization of reactive TCO to unreactive CCO.

EDC_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) TCO_Acid This compound (-COOH) Activated_Ester TCO-PEG12-NHS Ester (Amine-Reactive) TCO_Acid->Activated_Ester EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate TCO-labeled Protein Activated_Ester->Conjugate Amide Bond Formation Protein Protein (-NH2) Protein->Conjugate

Caption: Workflow for EDC/NHS coupling of this compound.

References

Technical Support Center: TCO Stability in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of trans-cyclooctene (B1233481) (TCO) linkers in the presence of reducing agents, particularly dithiothreitol (B142953) (DTT).

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using DTT in TCO-based bioconjugation?

The main concern with using DTT in TCO-based bioconjugation is its propensity to induce the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO). DTT is a thiol-containing reducing agent, and these thiols can catalyze the conversion of the strained, reactive trans-isomer to its more stable, unreactive cis-form. This isomerization leads to a significant decrease in the concentration of active TCO available for the desired bioorthogonal reaction with tetrazine, resulting in low or no conjugation yield.

Q2: My conjugation yield is low when DTT is in my buffer. Is the TCO-linker degrading?

Yes, it is highly likely that your TCO-linker is isomerizing to its inactive CCO form. Even at low concentrations, DTT can significantly reduce the amount of active TCO over time. Several studies have documented that various TCO derivatives are unstable in the presence of thiols, leading to conjugation failure.

Q3: Are all TCO derivatives equally susceptible to DTT-induced isomerization?

No, the stability of TCO derivatives can vary significantly. Highly strained TCOs, such as sTCO, which are designed for very fast reaction kinetics, tend to be more susceptible to thiol-promoted isomerization.[1] More conformationally stable derivatives, like d-TCO, exhibit improved stability in the presence of thiols but may have slightly slower reaction rates.[2]

Q4: Is there a recommended alternative to DTT for use with TCO linkers?

Yes, Tris(2-carboxyethyl)phosphine (TCEP) is the recommended alternative to DTT. TCEP is a non-thiol-based reducing agent and is therefore much more compatible with TCO linkers as it does not promote the thiol-mediated isomerization to CCO. TCEP is also odorless, more stable in solution over a wider pH range (1.5-8.5), and its reducing action is irreversible.[3]

Q5: Can I use TCEP and TCO linkers in the same reaction step?

While TCEP is significantly more compatible with TCO than DTT, for optimal results, it is best practice to perform the reduction and TCO conjugation in separate, sequential steps. This involves reducing the disulfide bonds with TCEP first, followed by the removal of excess TCEP before the addition of the TCO-containing reagent. This precaution prevents any potential, albeit less likely, side reactions and ensures the highest possible conjugation efficiency.

Troubleshooting Guide: Low Conjugation Yield

Even when avoiding DTT, you may encounter low conjugation yields. This guide provides a systematic approach to troubleshooting these issues.

Problem: Low or no conjugation product observed.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reducing_Agent Using DTT? Start->Check_Reducing_Agent Switch_to_TCEP Switch to TCEP (non-thiol reducing agent) Check_Reducing_Agent->Switch_to_TCEP Yes Check_Yield_Again Low Yield Persists? Check_Reducing_Agent->Check_Yield_Again No (Using TCEP) Switch_to_TCEP->Check_Yield_Again Optimize_Stoichiometry Optimize Molar Ratio (1.5-5x excess of one reagent) Check_Yield_Again->Optimize_Stoichiometry Yes Optimize_Reaction_Time Optimize Incubation Time (30 min to overnight) Optimize_Stoichiometry->Optimize_Reaction_Time Check_Solubility Improve Solubility (Use PEGylated linkers) Optimize_Reaction_Time->Check_Solubility Purification_Issues Review Purification Strategy (SEC, IEX, HIC) Check_Solubility->Purification_Issues Success Successful Conjugation Purification_Issues->Success

Caption: A decision tree for troubleshooting low bioconjugation yield.

Step 1: Verify the Reducing Agent

  • Issue: As highlighted in the FAQs, DTT is a primary cause of low TCO conjugation yield due to isomerization.

  • Solution: If you are using DTT, switch to TCEP. If you are already using TCEP and the yield is still low, proceed to the next steps.

Step 2: Optimize Reaction Stoichiometry

  • Issue: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.

  • Solution: Empirically optimize the molar ratio of your reactants. A common starting point is to use a slight molar excess (1.5 to 5-fold) of the less precious or more stable reagent to drive the reaction to completion.[4]

Step 3: Adjust Reaction Time and Temperature

  • Issue: While the TCO-tetrazine ligation is typically fast, reaction kinetics can be influenced by the specific constructs and reaction conditions.

  • Solution: The reaction is often complete within 30 to 60 minutes at room temperature.[4] For less reactive partners or very dilute solutions, extending the incubation time (e.g., 2 hours to overnight at 4°C) can improve yields.[4] In some cases, gently increasing the temperature to 37°C may accelerate the reaction, but be mindful of the stability of your biomolecules.[4]

Step 4: Address Solubility Issues

  • Issue: TCO moieties can be hydrophobic, leading to aggregation and reduced reactivity, especially when conjugated to proteins.

  • Solution: The use of PEGylated TCO or tetrazine linkers can significantly improve the aqueous solubility of the reagents and the final conjugate, minimizing aggregation and steric hindrance.[2][3]

Step 5: Review Your Purification Strategy

  • Issue: The purification method may not be optimal for separating the conjugate from unreacted starting materials, leading to an apparent low yield.

  • Solution: Depending on the size and properties of your conjugate, consider different purification techniques such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).[5][6][7][8] For antibody-drug conjugates, Tangential Flow Filtration (TFF) can be effective for buffer exchange and removing small molecule reagents.[5]

Quantitative Data: TCO Stability with Reducing Agents

The following table summarizes the stability of different TCO derivatives in the presence of thiol-containing reducing agents. Note that direct DTT stability data is limited in the literature; however, data from similar thiols like mercaptoethanol and glutathione (B108866) provide a strong indication of the expected behavior with DTT.

TCO DerivativeReducing Agent (Concentration)Time% Isomerization (trans to cis)Reference
sTCO 30 mM Mercaptoethanol1 hour18%
2 hours34%
4.5 hours55%
18.5 hours100%
d-TCO 30 mM Mercaptoethanol (pH 7.4)5 hours43%[2]
Double-functionalized sTCO 30 mM Ethanethiol12 hours12%
High concentration GSH12 hours60%

Experimental Protocols

Protocol: Assessing TCO Stability via ¹H NMR Spectroscopy

This protocol provides a general framework for monitoring the isomerization of a TCO derivative to its CCO form in the presence of a reducing agent using ¹H NMR.

Materials:

  • TCO-functionalized molecule of interest

  • Reducing agents: DTT and TCEP solutions (e.g., 1 M stock in water)

  • Deuterated buffer (e.g., PBS in D₂O, pH adjusted to 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your TCO-functionalized molecule in the deuterated buffer at a known concentration (e.g., 10 mM).

    • In an NMR tube, add the TCO stock solution to a final volume that is appropriate for your NMR instrument (typically 500-600 µL).

    • Add a small, known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TSPA) for accurate quantification.

  • NMR Acquisition (Time Point 0):

    • Acquire a ¹H NMR spectrum of the TCO sample before the addition of the reducing agent. This will serve as your baseline (t=0) and confirm the purity of your starting material. The olefinic protons of the trans-isomer will have a characteristic chemical shift.

  • Initiating the Isomerization:

    • To the NMR tube containing the TCO sample, add a specific volume of the reducing agent stock solution to achieve the desired final concentration (e.g., 10 mM DTT).

    • Quickly and gently mix the sample.

  • Time-Course NMR Monitoring:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the expected rate of isomerization).

    • Continue acquiring spectra for a duration sufficient to observe significant isomerization or for the reaction to go to completion.

  • Data Analysis:

    • Process the acquired NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the olefinic protons of both the trans- and cis-isomers of your cyclooctene. The appearance and growth of the cis-isomer signal over time, with a concomitant decrease in the trans-isomer signal, indicates isomerization.

    • Integrate the signals corresponding to both isomers at each time point.

    • Calculate the percentage of isomerization at each time point using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100

  • Repeat with TCEP:

    • Perform the same experiment using TCEP at the same concentration to serve as a negative control and demonstrate its superior compatibility with your TCO linker.

Signaling Pathways and Workflows

TCO_Degradation_Pathway TCO Reactive TCO (trans-isomer) Isomerization Thiol-mediated Isomerization TCO->Isomerization DTT DTT (Thiol) DTT->Isomerization CCO Unreactive CCO (cis-isomer) Isomerization->CCO No_Reaction Conjugation Failure CCO->No_Reaction

Caption: DTT-induced isomerization of TCO leading to conjugation failure.

Recommended_Workflow Start Start: Protein with Disulfide Bonds Step1 Step 1: Reduce with TCEP Start->Step1 Step2 Step 2: Remove Excess TCEP (e.g., Desalting Column) Step1->Step2 Step3 Step 3: Add TCO-reagent Step2->Step3 Step4 Step 4: TCO-Tetrazine Ligation Step3->Step4 End Purified Bioconjugate Step4->End

Caption: Recommended sequential workflow for bioconjugation with TCO.

References

Technical Support Center: Purification of TCO-Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of TCO-labeled proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step to purify my TCO-labeled protein or antibody after the labeling reaction?

A1: The most common and recommended initial purification step is to remove excess, unreacted TCO-NHS ester using a desalting spin column or through dialysis.[1][2] This is a quick and efficient way to separate the labeled protein from small molecule impurities.

Q2: What is the best chromatography method for purifying TCO-labeled proteins and antibodies?

A2: Size exclusion chromatography (SEC), also known as gel filtration, is the most widely used and effective method for purifying TCO-labeled proteins and antibodies.[1][3][4][5] SEC separates molecules based on their size, effectively removing any remaining free TCO reagent, as well as any protein aggregates that may have formed.[3][6][7]

Q3: Can I use affinity chromatography to purify my TCO-labeled biomolecule?

A3: Yes, affinity chromatography can be a powerful tool, particularly if you are working with a tetrazine-modified partner. You can use TCO-labeled agarose (B213101) beads to specifically capture and purify tetrazine-modified proteins or other molecules from complex mixtures.[8]

Q4: What are the optimal buffer conditions for purifying TCO-labeled proteins?

A4: For the labeling reaction itself, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 9.0.[1][9][10] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester of the TCO linker.[9][11] For purification by SEC, physiological buffers like PBS are generally suitable.[4]

Q5: How can I determine the efficiency of my TCO labeling?

A5: The labeling efficiency, often referred to as the Degree of Labeling (DOL), can be determined spectrophotometrically if the TCO reagent contains a UV-active tracer or if you are conjugating it to a molecule with a distinct absorbance spectrum (like a fluorescent dye).[12][13] This involves measuring the absorbance at wavelengths corresponding to the protein (typically 280 nm) and the label.[12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Labeled Protein Hydrolyzed TCO-NHS ester: NHS esters are moisture-sensitive.[1][9]- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1][9]- Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][9]
Presence of primary amines in the buffer: Buffers like Tris or glycine will react with the TCO-NHS ester.[1][9]- Perform a buffer exchange into an amine-free buffer (e.g., PBS) before the labeling reaction.[1][2]
Suboptimal reaction conditions: Incorrect molar excess or incubation time.- Optimize the molar excess of the TCO-NHS ester. A 10- to 50-fold molar excess is often recommended, depending on the protein concentration.[9]- Adjust the incubation time. Typically, 30-60 minutes at room temperature is sufficient.[1][9]
Protein Aggregation or Precipitation High degree of labeling: Excessive modification of the protein surface can lead to aggregation.[14]- Reduce the molar excess of the TCO-NHS ester or shorten the reaction time.[14]
Unfavorable buffer conditions: Incorrect pH or ionic strength.- Optimize the buffer conditions. Ensure the pH is within the optimal range for your protein's stability.[14]
Hydrophobicity of the TCO moiety: The TCO group can be hydrophobic and may cause aggregation, especially at high labeling densities.[15]- Consider using a TCO linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve solubility.[1]
Poor Separation During Size Exclusion Chromatography (SEC) Inappropriate column choice: The fractionation range of the SEC column may not be suitable for the size of your protein.- Select an SEC column with a fractionation range appropriate for the molecular weight of your protein or antibody.[3]
Column clogging: Particulates in the sample can clog the column.- Centrifuge and/or filter your sample through a 0.22 µm or 0.45 µm filter before loading it onto the SEC column.
Non-specific interactions with the resin: The protein may be interacting with the SEC resin.- Adjust the buffer composition, for example, by increasing the salt concentration (e.g., 150-500 mM NaCl) to minimize ionic interactions.
Presence of Free TCO Reagent in the Final Product Inadequate purification: The purification method may not have been sufficient to remove all the unreacted TCO.- Repeat the purification step, for example, by performing a second round of desalting or SEC.[14]- Ensure that the size exclusion column has adequate resolution to separate the protein from the small molecule reagent.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
  • Buffer Exchange: Ensure your protein (1-5 mg/mL) is in an amine-free buffer, such as PBS (pH 7.2-8.0).[1][2] If your current buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting spin column.[2]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to your protein solution.[14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][14]

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][9]

  • Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer components using a desalting spin column or by dialysis.[1][2]

Protocol 2: Purification of TCO-Labeled Protein by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the size exclusion chromatography column with a suitable buffer, typically PBS, ensuring at least two column volumes of buffer pass through the column.

  • Sample Preparation: Centrifuge your TCO-labeled protein sample to remove any precipitates.

  • Sample Loading: Load the clarified sample onto the equilibrated SEC column. The sample volume should not exceed the recommended volume for the specific column (typically 1-5% of the column volume).

  • Elution: Elute the protein using the same equilibration buffer at the recommended flow rate for your column.

  • Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions containing the protein peak by SDS-PAGE to confirm purity and the absence of aggregates. Pool the fractions containing the purified TCO-labeled protein.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for TCO-NHS Ester Labeling of Proteins

ParameterRecommended ConditionNotesReference(s)
Protein Concentration1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[1][14]
Reaction BufferAmine-free buffer, pH 7.0 - 9.0PBS is a common choice. Avoid Tris and glycine.[1][9]
Molar Excess of TCO-NHS Ester10 - 50 foldThe optimal ratio may need to be determined empirically.[9]
Reaction Time30 - 60 minutesCan be adjusted based on the reactivity of the protein.[1][9]
Reaction TemperatureRoom Temperature (20-25°C)[1][14]
Quenching ReagentTris-HCl (50-100 mM final concentration)Quenches unreacted NHS esters.[1][9]

Table 2: Example Degree of Labeling (DOL) for TCO-Modified Antibodies

AntibodyMolar Equivalents of TCO per AntibodyResulting TCOs per AntibodyReference
anti-c-myc 9E1054[13]
anti-c-myc 9E10108[13]
anti-c-myc 9E101510[13]
anti-CEA 3C154[13]

Visualizations

experimental_workflow cluster_labeling Protein Labeling with TCO-NHS Ester cluster_purification Purification protein Protein in Amine-Free Buffer reaction Labeling Reaction (RT, 30-60 min) protein->reaction tco_nhs TCO-NHS Ester (in DMSO/DMF) tco_nhs->reaction quench Quench Reaction (Tris Buffer) reaction->quench labeled_protein Crude TCO-Labeled Protein quench->labeled_protein desalting Desalting/ Dialysis labeled_protein->desalting Remove Excess Reagents sec Size Exclusion Chromatography (SEC) desalting->sec pure_protein Purified TCO-Labeled Protein sec->pure_protein

Caption: Experimental workflow for TCO-labeling and purification of proteins.

troubleshooting_logic start Low Yield of Labeled Protein? check_reagents Are TCO-NHS ester and solvents fresh and anhydrous? start->check_reagents Yes check_buffer Is the reaction buffer amine-free (e.g., PBS)? check_reagents->check_buffer Yes solution1 Use fresh reagents. Equilibrate to RT before opening. check_reagents->solution1 No check_conditions Are molar excess and incubation time optimal? check_buffer->check_conditions Yes solution2 Buffer exchange protein into an amine-free buffer. check_buffer->solution2 No solution3 Optimize reaction conditions. check_conditions->solution3 No no_issue Problem Resolved check_conditions->no_issue Yes solution1->check_buffer solution2->check_conditions solution3->no_issue

Caption: Troubleshooting logic for low yield of TCO-labeled protein.

References

How to determine the optimal molar ratio of TCO to tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal molar ratio of trans-cyclooctene (B1233481) (TCO) to tetrazine for bioorthogonal ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of TCO to tetrazine?

A1: For efficient conjugation, a common starting point is to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A typical range is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your experimental system.[1] In some protein-protein conjugation protocols, a 1:1 molar ratio has also been used successfully.[3]

Q2: Why is a slight excess of tetrazine often recommended?

A2: Using a slight excess of one reactant, often the less expensive or more stable one, can help drive the reaction to completion, ensuring that the limiting reagent is fully consumed.[4] For reactions involving a valuable component functionalized with TCO, using a small excess of the tetrazine derivative can maximize the conjugation of the TCO-modified molecule.

Q3: How can I monitor the progress of the TCO-tetrazine reaction?

A3: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically.[5] This is achieved by tracking the disappearance of the tetrazine's characteristic visible absorbance, which typically occurs between 510 and 550 nm.[3][6] This method allows for real-time determination of reaction kinetics and completion.[5]

Q4: What are the key factors that influence the TCO-tetrazine reaction rate?

A4: The kinetics of the TCO-tetrazine ligation are influenced by several factors:

  • Reactant Structure: The electronic properties and steric hindrance of the TCO and tetrazine derivatives play a crucial role.[4][7] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[4][7] Less sterically hindered reactants will generally react faster.[4] For instance, hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[4]

  • Reaction Conditions: While the reaction is robust across a range of conditions, factors like pH, temperature, and solvent can have an effect. The reaction is typically performed in aqueous buffers like PBS at a pH range of 6 to 9.[1][6]

  • Concentration of Reactants: The reaction rate is dependent on the concentration of both the TCO and tetrazine reactants.

Q5: Is a catalyst required for the TCO-tetrazine ligation?

A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Troubleshooting Guide

Issue: Low or Incomplete Conjugation Yield

Possible Cause Recommended Solution
Suboptimal Molar Ratio Empirically optimize the molar ratio of your reactants. Start with a 1.05 to 1.5-fold molar excess of tetrazine and test different ratios to find the optimum for your specific system.[1]
Incorrect Stoichiometry Calculation Double-check the concentration measurements of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.[4]
Degradation of Reactants Ensure the integrity of your TCO and tetrazine reagents. Store them properly, protected from light and moisture. Prepare stock solutions fresh, especially for NHS esters which are moisture-sensitive.[2][8]
Steric Hindrance If you suspect steric hindrance is an issue, consider using TCO and tetrazine reagents with longer, flexible linkers (e.g., PEG spacers) to minimize steric effects.[2]
Low Reactivity of TCO/Tetrazine Pair Select a more reactive pairing. For example, strained TCOs (sTCO) exhibit faster kinetics.[4] Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[4]
Precipitation of Reactants or Product To improve solubility, consider using PEGylated linkers on your TCO or tetrazine reagents.[4] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.[4]

Experimental Protocols

Protocol 1: General Procedure for Determining Optimal Molar Ratio

This protocol provides a general framework for optimizing the molar ratio of a TCO-labeled protein and a tetrazine-labeled small molecule.

  • Preparation of Reactants:

    • Prepare a stock solution of the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the tetrazine-labeled small molecule in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Set up a series of reactions with a fixed concentration of the TCO-labeled protein and varying molar equivalents of the tetrazine-labeled small molecule (e.g., 1:1, 1:1.2, 1:1.5, 1:2).

    • Initiate the reactions by adding the tetrazine solution to the protein solution.

  • Reaction Monitoring:

    • If the tetrazine has a distinct absorbance, monitor the reaction progress by measuring the decrease in absorbance at the λmax (typically 510-550 nm) over time.

    • Alternatively, take aliquots at different time points, quench the reaction, and analyze the samples by a suitable method such as LC-MS or SDS-PAGE to determine the extent of conjugation.

  • Data Analysis:

    • Plot the percentage of conjugated protein against the molar ratio of tetrazine to TCO.

    • The optimal molar ratio is the one that gives the highest yield of the desired conjugate in a reasonable amount of time.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes a general method for conjugating a TCO-labeled protein with a tetrazine-labeled protein.

  • Protein Preparation:

    • Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible buffer, such as PBS at pH 7.4.[5]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio (typically starting with 1:1 or a slight excess of the tetrazine-labeled protein).[1]

  • Conjugation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein.

    • Incubate the reaction for 60 minutes at room temperature.[1] The incubation time can be extended up to 2 hours or performed overnight at 4°C for less reactive partners.[1]

  • Purification (Optional):

    • If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.[1]

  • Storage:

    • Store the final conjugate at 4°C until further use.[1]

Quantitative Data Summary

Parameter Value Conditions Reference
Recommended Molar Ratio (TCO:Tetrazine) 1:1.05 to 1:1.5General starting point[1][2]
Reaction pH Range 6 - 9Aqueous buffers (e.g., PBS)[1][6]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C or 37°C[1][6]
Typical Reaction Time 30 - 60 minutesCan be extended for less reactive pairs[1]
Second-Order Rate Constants (k) 1 to 1 x 10⁶ M⁻¹s⁻¹Varies with TCO and tetrazine structure[1][6]
Tetrazine Absorbance Maximum (λmax) 510 - 550 nmFor reaction monitoring[3][6]

Visualizations

G Workflow for Determining Optimal TCO:Tetrazine Molar Ratio cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_optimization Optimization prep_tco Prepare TCO-Molecule Stock setup_reactions Set up reactions with varying TCO:Tetrazine molar ratios (e.g., 1:1, 1:1.2, 1:1.5) prep_tco->setup_reactions prep_tz Prepare Tetrazine-Molecule Stock prep_tz->setup_reactions monitor Monitor reaction progress (e.g., UV-Vis, LC-MS, SDS-PAGE) setup_reactions->monitor analyze Analyze conjugation efficiency for each ratio monitor->analyze determine_optimal Determine optimal molar ratio for highest yield analyze->determine_optimal

Caption: A workflow diagram illustrating the steps to determine the optimal molar ratio of TCO to tetrazine.

G Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_ratio Verify Molar Ratio & Stoichiometry start->check_ratio check_reagents Check Reagent Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_ratio Optimize Molar Ratio check_ratio->optimize_ratio Incorrect fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents Degraded adjust_conditions Adjust pH, Temp, or Solvent check_conditions->adjust_conditions Suboptimal end end optimize_ratio->end Resolved fresh_reagents->end adjust_conditions->end

Caption: A troubleshooting flowchart for diagnosing and resolving low conjugation yield in TCO-tetrazine reactions.

References

Side reactions and byproducts in TCO-PEG12-acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG12-acid. The information is designed to help you identify and resolve common side reactions and byproduct-related issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound?

A1: this compound is a bifunctional linker designed for a two-step bioconjugation process.

  • Amine Coupling: The terminal carboxylic acid (-acid) is first coupled to a primary amine (e.g., a lysine (B10760008) residue on a protein) using carbodiimide (B86325) chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms a stable amide bond.

  • Bioorthogonal Ligation: The trans-cyclooctene (B1233481) (TCO) moiety then participates in a highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups.

Q2: What is the main cause of this compound instability and loss of reactivity?

A2: The primary cause of instability is the isomerization of the highly strained, reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) diastereomer.[1] This isomerization eliminates the ring strain necessary for the rapid IEDDA reaction with tetrazines, leading to a significant decrease or complete loss of reactivity. For this reason, long-term storage of TCO-containing reagents is not recommended.[1]

Q3: What are the byproducts of the TCO-tetrazine ligation reaction?

A3: The IEDDA reaction between TCO and tetrazine is exceptionally clean. The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.

Q4: Can the PEG linker itself degrade?

A4: Yes, under certain conditions, the polyethylene (B3416737) glycol (PEG) backbone can undergo oxidative degradation. This process can generate various byproducts, including formaldehyde, acetaldehyde, and PEG chains terminated with formate (B1220265) or acetate (B1210297) groups.[2] This is typically a concern under harsh conditions or during long-term storage with exposure to oxygen and is less common under the controlled conditions of most bioconjugation reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of Final Conjugate

You have activated your amine-containing biomolecule with this compound and subsequently reacted it with a tetrazine-labeled molecule, but the final conjugate yield is low or undetectable.

Low_Yield_Troubleshooting start Low Conjugation Yield check_tco_activity Assess TCO Reagent Activity (Isomerization to CCO) start->check_tco_activity Start Here check_amine_coupling Verify Initial Amine Coupling (TCO-labeling) start->check_amine_coupling check_tz_reaction Evaluate Tetrazine Reaction Step start->check_tz_reaction isomerized High CCO content detected. TCO reagent has degraded. check_tco_activity->isomerized How? HPLC-MS Analysis (See Protocol 1) coupling_failed Low TCO labeling confirmed. Amine coupling step failed. check_amine_coupling->coupling_failed How? MALDI-TOF or LC-MS of TCO-labeled biomolecule tz_issue TCO labeling is good, but final conjugation failed. check_tz_reaction->tz_issue How? Titrate with known active TCO solution_tco Solution: 1. Use fresh this compound. 2. Store reagent properly (-20°C, desiccated). 3. Check for thiol contaminants. isomerized->solution_tco solution_coupling Solution: 1. Check pH of amine coupling buffer (pH 7-8). 2. Use fresh EDC/NHS reagents. 3. Remove amine-containing buffers (Tris, Glycine). coupling_failed->solution_coupling solution_tz Solution: 1. Confirm tetrazine reagent integrity. 2. Optimize stoichiometry (use slight excess of tetrazine). 3. Check for competing side reactions. tz_issue->solution_tz TCO_Stability_Factors cluster_factors Factors Promoting Isomerization tco Active TCO Reagent cco Inactive CCO Byproduct tco->cco Isomerization (Side Reaction) storage Improper Storage (> -20°C, moisture) storage->tco thiols Presence of Thiols (e.g., DTT, GSH, Cysteine) thiols->tco time Extended Time in Solution time->tco light Light Exposure (for some derivatives) light->tco HPLC_Protocol_Workflow prep 1. Prepare Sample (Dilute this compound in Water/ACN) hplc 2. HPLC Separation (C18 column, Water/ACN gradient) prep->hplc detect 3. Detection (UV/Vis and/or CAD) hplc->detect ms 4. Mass Spectrometry (In-line ESI-MS) detect->ms Confirm Mass analyze 5. Data Analysis (Integrate peak areas) detect->analyze Quantify Ratio ms->analyze Identify Peaks

References

Technical Support Center: Enhancing TCO Conjugation Efficiency in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO (trans-cyclooctene) conjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and address frequently asked questions to optimize your TCO conjugation experiments in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your particular system.[1] In some cases, a 2 to 5-fold molar excess of the tetrazine-labeled protein over the TCO-labeled protein may be used for protein-protein conjugation.[2]

Q2: What are the recommended reaction buffers and pH range for TCO conjugation?

A2: The TCO-tetrazine ligation is effective in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction proceeds efficiently over a broad pH range, typically between 6 and 9.[3] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride at pH 7.5, to prevent undesirable side reactions with buffer components.

Q3: What is the ideal reaction temperature and duration?

A3: The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For less reactive conjugation partners or specific applications, the incubation time can be extended up to 2 hours or even overnight at 4°C. To further accelerate the reaction, incubation at 37°C or 40°C can be employed.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the characteristic color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range. For more quantitative analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Possible Causes and Solutions

Possible Cause Recommended Solution(s)
Incorrect Stoichiometry Verify the concentrations of your stock solutions and recalculate the stoichiometry. Empirically optimize the molar ratio of your reactants; a slight excess of one component (often 1.5-2 fold) can drive the reaction to completion.
Degradation of Reagents Use fresh reagents. Store tetrazine and TCO derivatives protected from light and moisture. Be aware that TCOs can be sensitive to thiols and low pH, and some tetrazines can degrade in basic aqueous solutions. Prepare aqueous solutions of tetrazine immediately before use.
Suboptimal Buffer/pH Ensure the reaction buffer is within the optimal pH range of 6-9. If using NHS ester chemistry for labeling, confirm the use of an amine-free buffer to avoid competing reactions.
Insufficient Reaction Time or Temperature Allow the reaction to proceed for a longer duration and monitor its progress. Consider increasing the temperature to room temperature or 37°C to accelerate the reaction rate.
Hydrolysis of NHS Ester If labeling with TCO-NHS ester, allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions.
Steric Hindrance If conjugating large biomolecules, steric hindrance can impede the reaction. Consider redesigning the linker to be longer or more flexible, for instance by incorporating a PEG spacer, to improve the accessibility of the reactive moieties.
Precipitation of Reactants or Product To improve solubility, consider using PEGylated linkers on your TCO or tetrazine reagents. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.
Issue 2: Slow Reaction Rate

Possible Causes and Solutions

Possible Cause Recommended Solution(s)
Low Reactant Concentrations Increase the concentration of one or both reactants to accelerate the reaction rate.
Low Temperature Perform the reaction at room temperature or 37°C.
Steric Hindrance As mentioned previously, incorporating a flexible spacer like PEG can help overcome steric hindrance between bulky molecules.
Suboptimal Reactant Pairing The reaction kinetics are influenced by the electronic properties of the TCO and tetrazine. The reaction is faster with a lower electron density on the tetrazine and a higher electron density on the TCO. Consider using a more reactive TCO or tetrazine derivative if the reaction is too slow.

Data on Reaction Parameters

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

Reactants Second-Order Rate Constant (k₂) Reference(s)
General Range1 - 1 x 10⁶ M⁻¹s⁻¹
Hydrogen-substituted tetrazines with TCOup to 30,000 M⁻¹s⁻¹
Methyl-substituted tetrazines with TCO~1000 M⁻¹s⁻¹
Dipyridal tetrazine and TCO2000 (±400) M⁻¹s⁻¹

Table 2: Recommended Reaction Conditions

Parameter Recommended Range/Value Notes Reference(s)
Reaction pH 6 - 9For NHS ester reactions, use pH 7-9.
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C or 37°C depending on the application.
Reaction Duration 30 - 60 minutesCan be extended to 2 hours or overnight if needed.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol outlines the general steps for first activating proteins with TCO and tetrazine moieties, followed by their conjugation.

1. Protein Preparation and Activation:

  • Dissolve Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

  • Prepare a 10 mM stock solution of TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.

  • For Protein A activation with TCO, add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution.

  • For Protein B activation with Tetrazine, add a 10 to 20-fold molar excess of the Tetrazine-NHS ester stock solution.

  • Incubate the reaction mixtures for 60 minutes at room temperature.

  • (Optional but recommended) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Remove excess, unreacted reagents using a spin desalting column or dialysis.

2. TCO-Tetrazine Ligation:

  • Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B. A 1:1 molar ratio is a good starting point, but a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can improve efficiency.

  • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.

  • The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.

  • Store the final conjugate at 4°C.

Visual Guides

TCO_Conjugation_Workflow cluster_activation Protein Activation cluster_ligation Ligation Protein_A Protein A in Amine-Free Buffer Activate_A Incubate 1 hr at Room Temp Protein_A->Activate_A TCO_NHS TCO-NHS Ester TCO_NHS->Activate_A TCO_Protein_A TCO-Protein A (Purified) Activate_A->TCO_Protein_A Ligate Mix & Incubate 30-120 min TCO_Protein_A->Ligate Protein_B Protein B in Amine-Free Buffer Activate_B Incubate 1 hr at Room Temp Protein_B->Activate_B Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Activate_B Tetrazine_Protein_B Tetrazine-Protein B (Purified) Activate_B->Tetrazine_Protein_B Tetrazine_Protein_B->Ligate Purify Purification (e.g., SEC) Ligate->Purify Final_Conjugate Final Conjugate Purify->Final_Conjugate

Caption: Workflow for two-step TCO-tetrazine protein-protein conjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Stoichiometry Verify Stoichiometry & Reactant Concentrations Start->Check_Stoichiometry Check_Reagents Assess Reagent Stability (TCO & Tetrazine) Start->Check_Reagents Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Solubility Evaluate Reactant/ Product Solubility Start->Check_Solubility Optimize_Ratio Optimize Molar Ratio (e.g., 1.5x excess) Check_Stoichiometry->Optimize_Ratio Incorrect Use_Fresh Use Fresh Reagents, Store Properly Check_Reagents->Use_Fresh Degraded Adjust_Conditions Adjust pH (6-9) or Increase Temp/Time Check_Conditions->Adjust_Conditions Suboptimal Improve_Solubility Use PEGylated Linkers or Co-solvent Check_Solubility->Improve_Solubility Precipitation

Caption: Troubleshooting logic for low TCO conjugation yield.

References

Addressing steric hindrance in TCO-PEG12-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG12-acid. Our goal is to help you overcome challenges related to steric hindrance and optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive towards tetrazine molecules in a type of reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a form of "click chemistry" that is very fast and specific.[1][2] The molecule also has a terminal carboxylic acid group that can be activated to react with primary amines (like the lysine (B10760008) residues on proteins) to form a stable amide bond.[3][4] The polyethylene (B3416737) glycol (PEG12) spacer enhances water solubility and provides a flexible chain that helps to reduce steric hindrance.[5] It is commonly used in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) and for labeling biomolecules for imaging or diagnostic purposes.

Q2: What is steric hindrance and how does it affect my this compound labeling?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In the context of this compound labeling, steric hindrance can occur in two main ways:

  • During Amine Coupling: If the primary amine on your target molecule (e.g., a protein) is located in a sterically crowded region, the bulky this compound molecule may have difficulty accessing it. This can lead to low labeling efficiency.

  • During the TCO-Tetrazine Reaction: After your molecule is labeled with this compound, the TCO group needs to be accessible to react with a tetrazine-modified molecule. If the TCO group is buried within the structure of your labeled molecule, the subsequent click reaction can be slow or inefficient.

Q3: How does the PEG12 linker help with steric hindrance?

A3: The PEG12 linker is a flexible spacer arm. This spacer increases the distance between the TCO group and the molecule it is attached to, as well as between the carboxylic acid and the TCO moiety. This flexibility and distance can help to overcome steric hindrance by allowing the reactive ends of the linker to more easily access their targets. The hydrophilic nature of the PEG linker also improves the water solubility of the conjugate, which can prevent aggregation that might otherwise mask reactive sites.

Q4: My labeling efficiency is low. What are the common causes?

A4: Low labeling efficiency can be due to several factors:

  • Steric Hindrance: As discussed above, the reactive sites on your biomolecule may be inaccessible.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can significantly slow down the reaction.

  • Reagent Degradation: TCO compounds can lose reactivity over time, and the activating agents for the carboxylic acid (EDC/NHS) are sensitive to moisture.

  • Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the activated this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Labeling Efficiency Steric Hindrance at the Labeling Site - Increase the reaction temperature to provide more kinetic energy for the molecules to overcome repulsive forces.- Increase the molar excess of this compound to drive the reaction forward.- If possible, perform the reaction under denaturing conditions to expose buried reactive sites (note: this is only suitable if the biomolecule can be refolded or if its final structure is not critical).
Suboptimal pH for Amine Coupling - Ensure the pH of the reaction buffer is between 7 and 9 for efficient reaction of the activated carboxylic acid with primary amines.
Degraded Reagents - Use fresh this compound and ensure that EDC and NHS have been stored under dry conditions.- Prepare EDC/NHS solutions immediately before use.
Competing Amines in Buffer - Perform buffer exchange of your biomolecule into an amine-free buffer, such as phosphate-buffered saline (PBS), before labeling.
Slow or Incomplete TCO-Tetrazine Reaction Steric Hindrance around the TCO Group - Increase the reaction temperature.- Increase the concentration of the tetrazine-labeled molecule.
Incorrect Stoichiometry - Use a slight molar excess (e.g., 1.5-2 fold) of the tetrazine-labeled molecule to ensure complete consumption of the TCO-labeled molecule.
Precipitation of Conjugate Poor Solubility - The PEG12 linker is designed to improve solubility, but if you are working with very hydrophobic molecules, you may need to add a small amount of an organic co-solvent like DMSO or DMF.

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of a Protein

This protocol describes the two-step process of first activating the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Immediately before use, prepare 100 mM solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activate this compound:

    • In a microcentrifuge tube, mix:

      • 10 µL of 10 mM this compound

      • 10 µL of 100 mM EDC

      • 10 µL of 100 mM NHS

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Label the Protein:

    • Add the activated TCO-PEG12-NHS ester solution to your protein solution. The molar ratio of the linker to the protein should be optimized, but a starting point of a 20-fold molar excess is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.

  • Quench the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between a TCO-labeled biomolecule and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled biomolecule in a suitable buffer

  • Tetrazine-labeled molecule

Procedure:

  • Prepare Reactants:

    • Ensure both the TCO-labeled and tetrazine-labeled molecules are in a compatible buffer system.

  • Perform the Click Reaction:

    • Mix the TCO-labeled and tetrazine-labeled molecules. A slight molar excess (1.5-2 fold) of one of the components is often used to drive the reaction to completion.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification (Optional):

    • If necessary, purify the final conjugate from any excess unlabeled reactant using an appropriate method such as size-exclusion chromatography.

Data Presentation

Table 1: Illustrative Effect of Molar Ratio and Temperature on Labeling Efficiency

Molar Ratio (this compound : Protein)Reaction Temperature (°C)Labeling Efficiency (%)
10:12545
20:12575
40:12585
20:1460
20:13782

Note: This table presents illustrative data to demonstrate general trends. Actual results will vary depending on the specific protein and reaction conditions.

Table 2: Troubleshooting Checklist and Expected Outcomes

Issue Action Taken Parameter Changed Expected Outcome
Low LabelingSwitched from Tris buffer to PBSReaction BufferIncreased labeling efficiency due to elimination of competing amines.
Slow Click ReactionIncreased molar excess of tetrazine reagent from 1.1 to 2.0StoichiometryFaster reaction and higher yield of the final conjugate.
Poor ReproducibilityUsed freshly prepared EDC/NHS solutionsReagent QualityMore consistent labeling results.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_labeling Step 2: Labeling cluster_click Step 3: Click Reaction TCO_Acid This compound Activated_TCO TCO-PEG12-NHS Ester TCO_Acid->Activated_TCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_TCO Labeled_Protein Protein-TCO Activated_TCO->Labeled_Protein Conjugation Protein Protein-(NH2) Protein->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate iEDDA Tetrazine Tetrazine-Molecule Tetrazine->Final_Conjugate

Caption: Workflow for this compound bioconjugation.

troubleshooting_logic Start Low Labeling Efficiency? Check_Buffer Amine-free buffer (e.g., PBS)? Start->Check_Buffer Yes Check_Reagents Fresh EDC/NHS? Check_Buffer->Check_Reagents Yes Failure Consult Further Check_Buffer->Failure No, switch buffer Check_Ratio Increase Molar Ratio? Check_Reagents->Check_Ratio Yes Check_Reagents->Failure No, use fresh Check_Temp Increase Temperature? Check_Ratio->Check_Temp Yes Success Problem Solved Check_Ratio->Success No, problem likely solved Check_Temp->Success Yes Check_Temp->Failure No, consider other issues

Caption: Troubleshooting logic for low labeling efficiency.

References

Storage and handling best practices for TCO reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for T-CO (trans-cyclooctene) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, troubleshooting assistance, and answers to frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for TCO reagents?

A1: Proper storage is crucial to maintain the reactivity of TCO reagents. Most TCO derivatives, especially those with high ring strain like s-TCO and d-TCO, are prone to deactivation if not stored correctly.[1] It is recommended to store TCO reagents at -20°C for long-term stability.[2] For day-to-day use, storage at 2-8°C is acceptable for some less reactive derivatives, but always consult the product-specific datasheet.[3] TCO reagents should also be protected from light.[3]

Q2: How should I handle TCO reagents upon receipt and during experimental setup?

A2: Upon receiving a new TCO reagent, immediately refer to the datasheet for specific storage instructions.[3] Avoid leaving the reagent at room temperature for extended periods.[3] When preparing for an experiment, allow the reagent to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis, especially for NHS esters.[4] For preparing stock solutions, use anhydrous DMSO or DMF.[2][4]

Q3: Are TCO reagents stable in aqueous buffers?

A3: The stability of TCO reagents in aqueous media can vary depending on the specific derivative. While the TCO functional group can be stable in aqueous buffered media for weeks at 4°C and a pH of 7.5, some of the more reactive TCOs can be susceptible to isomerization and degradation.[2][5] For instance, d-TCO derivatives have shown good stability in aqueous solutions at room temperature with no observed degradation in phosphate-buffered D2O for up to 14 days.[5]

Q4: What factors can lead to the degradation of TCO reagents?

A4: Several factors can cause TCO reagents to degrade or become inactive:

  • Isomerization: The highly reactive trans-isomer can convert to the unreactive cis-isomer. This can be promoted by thiols and copper-containing proteins.[1][6][7]

  • Hydrolysis: TCO reagents with functional groups like NHS esters are sensitive to moisture and can hydrolyze, reducing their ability to react with primary amines.[8][9]

  • Light Exposure: Some reagents may be light-sensitive and should be stored in the dark.[3][10]

  • Oxygen: For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation.[11]

Q5: How can I improve the stability of highly reactive TCO reagents?

A5: For highly strained and reactive TCOs, stability can be enhanced in a couple of ways:

  • Radical Inhibitors: The use of radical inhibitors, such as Trolox (a water-soluble vitamin E analog), can suppress thiol-promoted isomerization.[1]

  • Silver (I) Complexation: TCO reagents can be protected as stable Ag(I) metal complexes, which can significantly extend their shelf-life. The TCO can be liberated from the complex on demand by the addition of NaCl.[1][6]

Troubleshooting Guides

Issue 1: Low or No Labeling of Protein with TCO
Possible Cause Solution
Inactive TCO-NHS ester The NHS ester may have hydrolyzed due to moisture. Use fresh, anhydrous DMSO or DMF to prepare the stock solution. Always allow the reagent vial to warm to room temperature before opening.[4]
Presence of primary amines in the buffer Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your protein for reaction with the TCO-NHS ester. Buffer exchange your protein into an amine-free buffer, such as PBS (phosphate-buffered saline), at a pH of 7-9.[4][12][13]
Suboptimal stoichiometry An incorrect molar ratio of TCO reagent to protein can result in poor labeling. A 10- to 20-fold molar excess of the TCO-NHS ester is a common starting point.[2][12] This may need to be optimized for your specific protein.
"Buried" TCO groups The hydrophobic TCO moiety can sometimes become "buried" within the protein structure, making it inaccessible for reaction.[14] Using TCO reagents with hydrophilic PEG linkers can improve solubility and prevent this issue.[9][14]
Issue 2: Low Yield in TCO-Tetrazine Click Reaction
Possible Cause Solution
Degraded TCO or tetrazine reagent Verify the integrity of your reagents. TCOs can isomerize, and some tetrazines can degrade in aqueous media.[11] Store reagents properly and prepare fresh solutions.
Incorrect stoichiometry For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended.[13]
Suboptimal reaction conditions The TCO-tetrazine ligation is generally fast at room temperature (30-60 minutes).[13] However, for less reactive partners, you can extend the incubation time or slightly increase the temperature (e.g., 37°C or 40°C).[2][13]
Inaccurate quantification of reactants Ensure the concentrations of your TCO- and tetrazine-labeled molecules are accurate. Use methods like UV-Vis spectroscopy to determine the concentration of stock solutions.[11]
Issue 3: Protein Aggregation After Labeling
Possible Cause Solution
High degree of labeling Excessive labeling can alter the protein's surface properties, leading to aggregation. Reduce the molar excess of the TCO labeling reagent or decrease the reaction time.[4]
Unfavorable buffer conditions The buffer pH and ionic strength can influence protein stability. Optimize these conditions for your specific protein.
Hydrophobic interactions The hydrophobicity of the TCO group can sometimes promote aggregation. Using TCO reagents with hydrophilic PEG linkers can enhance the water solubility of the labeled protein and reduce aggregation.[2][8]

Quantitative Data Summary

Table 1: Stability of TCO Derivatives Under Specific Conditions

TCO DerivativeConditionStability/DegradationReference
d-TCO Phosphate-buffered D₂O, room temp.No degradation or isomerization for up to 14 days.[5]
d-TCO Human serum, room temp.> 97% remained as trans-isomer after 4 days.[5]
d-TCO pH 7.4 with thiols43% isomerization after 5 hours.[5]
d-TCO, s-TCO, oxoTCO Stored neat in an open flask at 30°C for 3 days81%, 98%, and 37% degradation, respectively.[1]
TCO 50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7 hours.[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should be between 1-5 mg/mL.[2][12]

  • Prepare TCO-NHS Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][12]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[2]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[2]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[13] The TCO-labeled protein is now ready for the click reaction.

Protocol 2: General Procedure for TCO-Tetrazine Click Reaction
  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation: Mix the TCO-labeled molecule with the tetrazine-labeled molecule. It is often recommended to use a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[13]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[13]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess unreacted material using size-exclusion chromatography.[13]

  • Storage: Store the final conjugate at 4°C until ready for use.[13]

Visualizations

experimental_workflow Experimental Workflow: Protein Labeling and Conjugation cluster_prep Step 1: Protein Preparation cluster_labeling Step 2: TCO Labeling cluster_conjugation Step 3: Tetrazine Ligation p_prep Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) reaction_mix Mix Protein + TCO-NHS (10-20x molar excess) p_prep->reaction_mix tco_nhs Prepare 10 mM TCO-NHS in DMSO/DMF tco_nhs->reaction_mix incubation1 Incubate 1 hr at Room Temperature reaction_mix->incubation1 quench Quench Reaction (e.g., Tris buffer) incubation1->quench purify1 Purify TCO-Protein (Desalting Column) quench->purify1 conjugation_mix Mix TCO-Protein + Tetrazine (1:1.05-1.5 molar ratio) purify1->conjugation_mix tz_reagent Tetrazine Reagent tz_reagent->conjugation_mix incubation2 Incubate 30-60 min at Room Temperature conjugation_mix->incubation2 purify2 Purify Final Conjugate (Optional, SEC) incubation2->purify2

Caption: Workflow for TCO-labeling of proteins and subsequent tetrazine ligation.

troubleshooting_low_yield Troubleshooting Logic for Low Conjugation Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Conjugation Yield check_reagents Are reagents active? (TCO isomerized? Tetrazine degraded?) start->check_reagents check_stoichiometry Is stoichiometry correct? (Accurate concentrations?) start->check_stoichiometry check_buffer Is buffer compatible? (Amine-free for NHS labeling?) start->check_buffer sol_reagents Use fresh reagents check_reagents->sol_reagents sol_stoichiometry Optimize molar ratio (Try slight excess of tetrazine) check_stoichiometry->sol_stoichiometry sol_conditions Optimize reaction time/temp check_stoichiometry->sol_conditions sol_buffer Perform buffer exchange check_buffer->sol_buffer sol_linker Use TCO with PEG linker check_buffer->sol_linker

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

References

Validation & Comparative

Validating TCO-PEG12-Acid Conjugation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for the development of novel therapeutics and diagnostics. The validation of these conjugations is a critical quality control step, ensuring the desired product has been successfully synthesized. This guide provides a comprehensive comparison of T-PEG12-acid for bioconjugation, with a focus on validation by mass spectrometry. We present detailed experimental protocols and comparative data to support the selection of optimal conjugation strategies.

TCO-PEG12-acid is a popular reagent for bioconjugation, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-modified molecule. This "click chemistry" approach offers rapid reaction kinetics and high specificity, even in complex biological milieu. The incorporated polyethylene (B3416737) glycol (PEG) linker, with 12 PEG units, enhances solubility and reduces steric hindrance of the conjugated molecule.

This guide will compare the validation of this compound conjugation with a traditional amine-reactive N-hydroxysuccinimide (NHS) ester-based PEGylation method. We will detail the conjugation of these linkers to a model peptide, Angiotensin II, and the subsequent analysis by mass spectrometry to confirm successful conjugation.

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry is critical and depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare this compound, which requires a two-step process (initial modification with TCO followed by reaction with a tetrazine), with a direct, one-step NHS-ester conjugation.

FeatureThis compound (via iEDDA)NHS-PEG12-Ester
Reaction Type Inverse-electron-demand Diels-Alder cycloaddition (Bioorthogonal)Nucleophilic acyl substitution
Reactive Partner Tetrazine-modified moleculePrimary amines (e.g., lysine (B10760008) residues, N-terminus)
Reaction Speed Very fast (up to 10^5 M⁻¹s⁻¹)[1]Moderate
Specificity Highly specific for tetrazine, bioorthogonalReacts with available primary amines, potentially leading to a heterogeneous product
Reaction Conditions Physiological pH, aqueous bufferspH 7-9, requires amine-free buffers
Stability of Linkage Stable dihydropyridazineStable amide bond
Catalyst Required NoneNone

Experimental Validation by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the characterization of bioconjugates, providing direct evidence of successful conjugation by measuring the mass of the modified molecule.[2][3][4] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry can be employed for this purpose.

Expected Mass Spectrometry Data

The successful conjugation of this compound or NHS-PEG12-ester to the model peptide Angiotensin II (Molecular Weight = 1046.2 Da) will result in a predictable mass shift in the mass spectrum.

Conjugation ReagentMolecular Weight of ReagentExpected Mass of Conjugated Angiotensin II
This compound~757.9 Da~1804.1 Da (after reaction with amine)
NHS-PEG12-ester~801.9 Da~1730.1 Da

Note: The final mass of the this compound conjugate will also include the mass of the tetrazine-containing reaction partner.

Experimental Protocols

Conjugation of this compound to Angiotensin II

This protocol describes the initial activation of an amine-containing peptide with this compound.

Materials:

  • Angiotensin II (or other amine-containing peptide)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Peptide Solution Preparation: Dissolve Angiotensin II in DMF at a concentration of 10 mg/mL.

  • Reagent Preparation: Dissolve this compound in DMF to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the Angiotensin II solution with a 1.5 molar excess of the this compound solution.

  • Base Addition: Add DIPEA to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Purification: The TCO-modified peptide can be purified from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of NHS-PEG12-Ester to Angiotensin II

Materials:

  • Angiotensin II

  • NHS-PEG12-ester

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

Procedure:

  • Peptide Solution Preparation: Dissolve Angiotensin II in the reaction buffer to a concentration of 5 mg/mL.[5]

  • Reagent Preparation: Immediately before use, dissolve NHS-PEG12-ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG12-ester to the peptide solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50 mM Tris-HCl, pH 7.5.

  • Purification: Remove excess and hydrolyzed NHS-ester reagent by size-exclusion chromatography or dialysis.

Mass Spectrometry Analysis Protocol (MALDI-TOF)

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the purified conjugated peptide solution to the matrix spot and mix by gentle pipetting.

  • Drying: Allow the spot to air dry completely at room temperature.

Instrumentation and Data Acquisition:

  • Instrument: MALDI-TOF Mass Spectrometer

  • Mode: Positive ion, linear or reflector mode.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.

  • Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated and conjugated peptide.

  • Calibration: Calibrate the instrument using a standard peptide mixture of known molecular weights.

Data Analysis:

  • Analyze the resulting mass spectrum to identify the peak corresponding to the unconjugated peptide and the new peak corresponding to the PEGylated peptide.

  • The mass difference between these two peaks should correspond to the mass of the attached TCO-PEG12 or NHS-PEG12 moiety.

Visualizing the Workflow

experimental_workflow cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis Peptide Peptide Conjugation_Reaction Conjugation_Reaction Peptide->Conjugation_Reaction TCO_PEG12_Acid TCO_PEG12_Acid TCO_PEG12_Acid->Conjugation_Reaction NHS_PEG12_Ester NHS_PEG12_Ester NHS_PEG12_Ester->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification Crude Product MALDI_TOF_MS MALDI_TOF_MS Purification->MALDI_TOF_MS Purified Conjugate Data_Analysis Data_Analysis MALDI_TOF_MS->Data_Analysis Mass Spectrum

Caption: Experimental workflow for peptide conjugation and mass spectrometry validation.

Signaling Pathway Context

The ability to conjugate molecules with high precision is fundamental in studying and manipulating cellular signaling pathways. For instance, a TCO-modified peptide could be used to deliver a therapeutic payload to a specific cell type by reacting with a tetrazine-labeled antibody that targets a cell surface receptor.

signaling_pathway cluster_cell Target Cell TCO_Peptide_Drug TCO-Peptide-Drug Conjugate Tetrazine_Antibody Tetrazine-Antibody TCO_Peptide_Drug->Tetrazine_Antibody iEDDA Reaction (Bioorthogonal Ligation) Cell_Surface_Receptor Cell Surface Receptor Tetrazine_Antibody->Cell_Surface_Receptor Binding Internalization Internalization Cell_Surface_Receptor->Internalization Receptor-Mediated Endocytosis Cell_Membrane Drug_Release Drug_Release Internalization->Drug_Release Cellular_Target Intracellular Target Drug_Release->Cellular_Target Therapeutic_Effect Therapeutic_Effect Cellular_Target->Therapeutic_Effect

Caption: Targeted drug delivery via bioorthogonal ligation at the cell surface.

References

A Head-to-Head Comparison of TCO-PEG12-acid and DBCO-PEG12-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal "click" chemistry, enabling the precise and efficient covalent linking of molecules in complex biological environments. Among the most powerful tools in this arena are strain-promoted cycloaddition reactions, which obviate the need for cytotoxic copper catalysts. This guide provides a detailed, objective comparison of two leading reagents in this class: TCO-PEG12-acid and DBCO-PEG12-acid, focusing on their performance, stability, and utility in bioconjugation applications.

Introduction to TCO and DBCO Chemistries

Both this compound and DBCO-PEG12-acid are heterobifunctional linkers that feature a terminal carboxylic acid and a bioorthogonal reactive group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances aqueous solubility and reduces steric hindrance. The key difference lies in their bioorthogonal reactive moieties:

  • TCO (trans-cyclooctene) : Reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics.[1]

  • DBCO (dibenzocyclooctyne) : Participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1]

The choice between these two chemistries has significant implications for conjugation efficiency, reaction conditions, and the stability of the resulting conjugate.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which quantifies the reaction speed. The TCO-tetrazine ligation is renowned for being orders of magnitude faster than the DBCO-azide reaction.

FeatureThis compoundDBCO-PEG12-acidReference
Reaction Partner TetrazineAzide (B81097)[1]
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA)Strain-promoted alkyne-azide cycloaddition (SPAAC)[1]
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~800 - 30,000~1 - 2[2]
Biocompatibility Excellent (copper-free)Excellent (copper-free)[1]
Stability Good; susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and certain metals.Good; can be unstable in the presence of some reducing agents like TCEP.[1][3]

Reaction Mechanisms and Experimental Workflows

The distinct chemistries of TCO and DBCO dictate their reaction pathways and inform the design of bioconjugation experiments.

TCO-Tetrazine Ligation

The reaction between TCO and tetrazine proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly driving the reaction to completion.

TCO_Tetrazine_Reaction TCO TCO-PEG12-Biomolecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine-Payload Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

TCO-Tetrazine Reaction Mechanism
DBCO-Azide Ligation

The SPAAC reaction involves a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide, forming a stable triazole ring.

DBCO_Azide_Reaction DBCO DBCO-PEG12-Biomolecule Product Stable Triazole Conjugate DBCO->Product + Azide Azide-Payload Azide->Product

DBCO-Azide Reaction Mechanism
General Experimental Workflow for Antibody Conjugation

The terminal carboxylic acid on both this compound and DBCO-PEG12-acid allows for their conjugation to primary amines (e.g., lysine (B10760008) residues on an antibody) following activation, typically to an N-hydroxysuccinimide (NHS) ester.

Antibody_Conjugation_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Labeling cluster_2 Step 3: Bioorthogonal Reaction cluster_3 Step 4: Purification Linker_Acid TCO/DBCO-PEG12-Acid Activated_Linker TCO/DBCO-PEG12-NHS Ester Linker_Acid->Activated_Linker + EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Labeled_Antibody TCO/DBCO-Labeled Antibody Activated_Linker->Labeled_Antibody Antibody Antibody with primary amines Antibody->Labeled_Antibody Final_Conjugate Final Antibody Conjugate Labeled_Antibody->Final_Conjugate Reactive_Payload Tetrazine/Azide-Payload Reactive_Payload->Final_Conjugate Purification Size-Exclusion Chromatography Final_Conjugate->Purification

General Antibody Conjugation Workflow

Experimental Protocols

The following are generalized protocols for the conjugation of an antibody using either this compound or DBCO-PEG12-acid. These protocols assume the initial activation of the carboxylic acid to an NHS ester. For simplicity, the protocols start with the commercially available NHS ester versions, which is a common starting point.

Protocol 1: Antibody Labeling with TCO-PEG12-NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at 1-5 mg/mL.

  • TCO-PEG12-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for buffer exchange/purification.

Procedure:

  • Preparation : Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.

  • Reaction Setup : Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching : Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification : Remove excess, unreacted TCO linker using a desalting column equilibrated with PBS.

  • Bioorthogonal Ligation : The purified TCO-labeled antibody is now ready for reaction with a tetrazine-functionalized molecule. Add a 1.5 to 5-fold molar excess of the tetrazine payload. The reaction is typically complete within 30-60 minutes at room temperature.[4][5]

Protocol 2: Antibody Labeling with DBCO-PEG12-NHS Ester

Materials:

  • Antibody in an amine-free, azide-free buffer (e.g., PBS, pH 7.4-8.0) at 1-5 mg/mL.

  • DBCO-PEG12-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for buffer exchange/purification.

Procedure:

  • Preparation : Ensure the antibody solution is free of amine- and azide-containing buffers. Perform a buffer exchange into PBS if necessary.

  • Reaction Setup : Add a 10- to 20-fold molar excess of the DBCO-PEG12-NHS ester solution to the antibody solution. Keep the final solvent concentration below 20%.[6]

  • Incubation : Incubate the reaction for 60 minutes at room temperature with gentle agitation.[6]

  • Quenching : Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.[6]

  • Purification : Purify the DBCO-labeled antibody from excess linker using a desalting column.

  • Bioorthogonal Ligation : The purified DBCO-labeled antibody can now be conjugated with an azide-functionalized molecule. Add a 2 to 4-fold molar excess of the azide payload.[6] The reaction should be incubated for 4-12 hours at room temperature or overnight at 4°C to ensure completion.[6][7]

Conclusion and Recommendations

The choice between this compound and DBCO-PEG12-acid is primarily dictated by the kinetic requirements of the application.

Choose this compound when:

  • Speed is critical : The unparalleled reaction rate is ideal for in vivo imaging, pre-targeting strategies, or applications involving low concentrations of reactants.[2]

  • Rapid and complete conjugation is needed : The fast kinetics can lead to higher conjugation efficiencies in shorter timeframes.[1]

Choose DBCO-PEG12-acid when:

  • Longer reaction times are acceptable : The reaction is slower but still highly efficient and specific.

  • The reaction partner is limited to an azide : SPAAC chemistry is a robust and widely used bioorthogonal reaction.

  • Potential TCO instability is a concern : While generally stable, TCO's susceptibility to isomerization might be a factor in long-term studies or under specific conditions.

Both linkers offer the benefits of copper-free click chemistry, ensuring high biocompatibility for live-cell labeling and in vivo applications. The inclusion of the PEG12 spacer in both molecules enhances their utility by improving solubility and minimizing potential aggregation of the labeled biomolecules. By understanding the fundamental differences in their reactivity and stability, researchers can select the optimal tool to advance their bioconjugation endeavors.

References

A Comparative Guide to TCO Reagents: The Impact of PEG Linker Length (PEG4 vs. PEG12)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over bioconjugation is paramount. The bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out for its exceptional speed and specificity, enabling the creation of complex bioconjugates in aqueous environments.[1][2] The incorporation of polyethylene (B3416737) glycol (PEG) linkers into TCO reagents further refines their properties, with the length of the PEG chain being a critical determinant of the final conjugate's performance.[3][4] This guide provides an objective comparison of TCO reagents featuring two different length PEG linkers, PEG4 and PEG12, supported by experimental data and detailed protocols.

The Influence of PEG Linker Length on TCO Reagent Performance

The choice between a shorter (PEG4) and a longer (PEG12) PEG linker can significantly impact several key physicochemical and biological properties of the resulting bioconjugate. These include solubility, stability, pharmacokinetics, and steric hindrance, all of which can affect the efficacy and safety of a therapeutic or diagnostic agent.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the expected and observed differences between TCO reagents functionalized with PEG4 and PEG12 linkers, based on established principles of PEGylation and available experimental data.

Table 1: Physicochemical Properties of TCO-PEG4 vs. TCO-PEG12 Reagents

PropertyTCO-PEG4TCO-PEG12Rationale and Key Findings
Molecular Weight LowerHigherThe molecular weight of TCO-PEG4-NHS ester is 514.57 g/mol , while TCO-PEG12-NHS ester is 866.99 g/mol . This difference can influence the overall size and hydrodynamic radius of the final bioconjugate.
Hydrophilicity/Solubility GoodExcellentIncreasing the number of ethylene (B1197577) glycol units enhances the hydrophilicity of the reagent. This can be crucial for preventing aggregation of hydrophobic drug payloads in antibody-drug conjugates (ADCs).
Steric Hindrance LowerHigherThe longer PEG12 chain can create more distance between the conjugated molecules, which can be beneficial in overcoming steric hindrance but may also impact binding affinity in some cases.
Reaction Kinetics Potentially FasterPotentially SlowerWhile the intrinsic reactivity of the TCO group with tetrazine is extremely fast, a very long PEG linker might slightly reduce the reaction rate due to increased steric hindrance. However, for many applications, this difference is negligible.

Table 2: Biological Performance of Bioconjugates with PEG4 vs. PEG12 Linkers

Performance MetricConjugate with PEG4 LinkerConjugate with PEG12 LinkerRationale and Key Findings
Pharmacokinetics (Half-life) ShorterLongerLonger PEG chains generally lead to a longer circulation half-life by increasing the hydrodynamic size of the conjugate, thus reducing renal clearance. Studies on ADCs have shown that increasing the PEG chain length from 2 to 24 units leads to increased plasma and tumor exposures.
Immunogenicity LowerPotentially HigherWhile PEGylation generally reduces immunogenicity, longer PEG chains have a higher potential to be recognized by pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance.
Tumor/Tissue Penetration Potentially BetterPotentially SlowerThe smaller size of conjugates with a PEG4 linker may allow for better penetration into dense tumor tissues.
Off-Target Toxicity Potentially HigherPotentially LowerThe increased hydrophilicity and longer circulation of conjugates with a PEG12 linker can lead to reduced off-target toxicity by minimizing non-specific interactions.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of TCO-PEG4 and TCO-PEG12 reagents. Below are protocols for key experiments.

Protocol 1: Antibody Conjugation with TCO-PEG-NHS Esters

This protocol describes the conjugation of TCO-PEG4-NHS and TCO-PEG12-NHS esters to a model antibody.

Materials:

  • Antibody solution (e.g., 2 mg/mL in 1X PBS, pH 7.4)

  • TCO-PEG4-NHS ester and TCO-PEG12-NHS ester (e.g., 10 mg/mL in anhydrous DMSO)

  • 0.5 M Sodium Bicarbonate (NaHCO3), pH 8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Zeba™ Spin Desalting Columns (40K MWCO)

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to 1X PBS, pH 7.4, using a desalting column. Adjust the antibody concentration to 2 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Let the vial warm to room temperature for 20 minutes before opening to prevent moisture condensation.

  • Conjugation Reaction: Add 1/10th volume of 0.5 M NaHCO3 to the antibody solution. Then, add a 15-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for 15 minutes on ice.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with 1X PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.

Protocol 2: Reaction Kinetics Measurement by Stopped-Flow Spectrophotometry

This protocol allows for the determination of the second-order rate constant of the TCO-tetrazine reaction.

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • A tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488) with a known concentration in a suitable buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the TCO-conjugated antibody and the tetrazine-fluorophore conjugate at known concentrations in PBS.

  • Instrument Setup: Set up the stopped-flow instrument to monitor the change in absorbance of the tetrazine at its maximum absorbance wavelength (typically around 520-540 nm).

  • Reaction Initiation: Rapidly mix equal volumes of the TCO-conjugated antibody and tetrazine-fluorophore solutions in the stopped-flow instrument.

  • Data Acquisition: Record the decrease in absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing the Concepts

Diagrams can help clarify the relationships between linker length and the resulting properties of the bioconjugate.

Impact of PEG Linker Length on TCO-Bioconjugate Properties cluster_0 PEG4 Linker cluster_1 PEG12 Linker cluster_2 Resulting Bioconjugate Properties PEG4 TCO-PEG4 PEG4_props Lower Molecular Weight Good Solubility Lower Steric Hindrance PEG4->PEG4_props PK Pharmacokinetics PEG4_props->PK Shorter Half-life Immunogenicity Immunogenicity PEG4_props->Immunogenicity Lower Potential Penetration Tissue Penetration PEG4_props->Penetration Potentially Better PEG12 TCO-PEG12 PEG12_props Higher Molecular Weight Excellent Solubility Higher Steric Hindrance PEG12->PEG12_props PEG12_props->PK Longer Half-life PEG12_props->Immunogenicity Higher Potential PEG12_props->Penetration Potentially Slower

Caption: Comparison of properties for PEG4 vs. PEG12 TCO linkers.

Experimental Workflow for TCO-Antibody Conjugation and Analysis start Start: Antibody in PBS add_bicarb Add Sodium Bicarbonate start->add_bicarb add_tco_peg Add TCO-PEG-NHS (PEG4 or PEG12) add_bicarb->add_tco_peg incubate Incubate (1h, RT, dark) add_tco_peg->incubate quench Quench with Tris-HCl incubate->quench purify Purify (Desalting Column) quench->purify characterize Characterize (DOL) purify->characterize analyze Kinetic Analysis (Stopped-Flow) characterize->analyze end End: Characterized TCO-Antibody analyze->end

Caption: Workflow for TCO-antibody conjugation and kinetic analysis.

Conclusion

The selection of the optimal PEG linker length for a TCO reagent is a critical decision in the design of bioconjugates. A shorter PEG4 linker may be advantageous in applications where rapid clearance and deep tissue penetration are desired. Conversely, a longer PEG12 linker is often preferred for enhancing the solubility of hydrophobic payloads and extending the circulation half-life of the bioconjugate, which can lead to improved therapeutic efficacy. The choice ultimately depends on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic profile of the final conjugate. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision between TCO-PEG4 and TCO-PEG12 reagents.

References

A Head-to-Head Battle of Bioorthogonal Reactions: Kinetic Analysis of TCO-Tetrazine versus SPAAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the choice of "click chemistry" can be pivotal. The ideal reaction must be rapid, specific, and biocompatible. This guide provides an objective comparison of the reaction kinetics of two prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Supported by experimental data, this comparison aims to empower informed decisions for specific research applications.

The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which is a direct measure of the reaction speed. The TCO-tetrazine ligation is renowned for its remarkable speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions, including SPAAC.[1] This rapid ligation is crucial for applications where low concentrations of reactants are used or when the temporal resolution of labeling is critical, such as in live-cell imaging and in vivo pre-targeting strategies.[1][2]

Quantitative Comparison of Reaction Kinetics

The following table summarizes the reported second-order rate constants (k₂) for TCO-tetrazine ligation and SPAAC reactions, highlighting the significant kinetic advantage of the TCO-tetrazine reaction. It is important to note that reaction rates can vary depending on the specific substituents on the reactants and the experimental conditions.[1][3]

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Inverse-Electron-Demand Diels-Alder (IEDDA) TCO + Tetrazine~800 - 30,000 (up to 10⁷ reported)Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the tetrazine and TCO.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) + Azide (B81097)~10⁻³ - 1 (some sources report up to ~1-2 for DBCO and higher for other strained alkynes)Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.

Reaction Mechanisms and Experimental Workflows

The distinct mechanisms of the TCO-tetrazine ligation and SPAAC contribute to their differing kinetics. The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder cycloaddition, a type of [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion. SPAAC, on the other hand, is a Huisgen 1,3-dipolar cycloaddition between a strained alkyne and an azide to form a stable triazole linkage.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder TCO Trans-cyclooctene (TCO) Intermediate Diels-Alder Adduct TCO->Intermediate Tetrazine Tetrazine Tetrazine->Intermediate Product Dihydropyridazine Intermediate->Product N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine IEDDA Reaction.

SPAAC_Mechanism cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition Alkyne Strained Alkyne Product Triazole Alkyne->Product Azide Azide Azide->Product

General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The determination of the kinetic parameters for these reactions typically involves monitoring the change in concentration of a reactant or product over time. Common analytical techniques include UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solutions (Reactants, Solvent) Cuvette Mix Reactants in Cuvette/NMR Tube Stock->Cuvette Spectro Monitor Reaction Progress (UV-Vis Absorbance or NMR Signal) Cuvette->Spectro Plot Plot Concentration vs. Time Spectro->Plot Fit Fit Data to Rate Equation Plot->Fit Calculate Calculate Second-Order Rate Constant (k₂) Fit->Calculate

Experimental workflow for determining reaction kinetics.

Detailed Experimental Protocols

Accurate determination of reaction kinetics is paramount for comparing and selecting the appropriate bioorthogonal reaction for a specific application. Below are generalized protocols for monitoring TCO-tetrazine and SPAAC reactions using UV-Vis spectrophotometry and NMR spectroscopy.

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry

This method is particularly useful for the TCO-tetrazine ligation, as tetrazines have a characteristic absorbance in the visible region that disappears upon reaction.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO and tetrazine reactants in a suitable solvent (e.g., DMSO or DMF).

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax in the reaction buffer.

  • Reaction Setup: In a cuvette, add the reaction buffer and the TCO solution. To simplify kinetic analysis, it is often desirable to use pseudo-first-order conditions by having one reactant in large excess (at least 10-fold).

  • Initiate Reaction: Start the measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Kinetic Analysis by NMR Spectroscopy

NMR spectroscopy can be used to monitor the kinetics of reactions by integrating the signals of reactant and product protons over time. This method is applicable to both TCO-tetrazine and SPAAC reactions.

Materials:

  • TCO-functionalized or strained alkyne-functionalized molecule

  • Tetrazine-functionalized or azide-functionalized molecule

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (optional, for quantitative measurements)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, combine the reactants in the chosen deuterated solvent at known concentrations.

  • Acquire Initial Spectrum: Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time. Fit the data to the appropriate second-order rate equation to determine the second-order rate constant (k₂).

Conclusion

For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the TCO-tetrazine ligation stands out as a premier choice. Its advantages over SPAAC, particularly for in vivo and live-cell applications where reaction speed at low concentrations is critical, are substantial. The ability to perform rapid and clean conjugations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging. However, the choice of reaction will always depend on the specific experimental context, and a thorough understanding of the kinetics is essential for successful application.

References

A Head-to-Head Comparison: TCO-PEG12-acid Conjugates vs. Key Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is paramount. The choice of linker can significantly impact the outcome of applications ranging from in vivo imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of conjugates labeled with TCO-PEG12-acid against a primary alternative, DBCO-PEG12-acid, with a focus on performance metrics and supporting experimental data.

This compound has emerged as a powerful tool in bioconjugation, leveraging the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This guide will delve into the characterization of conjugates formed using this system and compare them to those created with the widely used strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry, specifically using DBCO (dibenzocyclooctyne) linkers.

Performance Comparison of Bioorthogonal Labeling Chemistries

The efficacy of a bioconjugation strategy is determined by several key factors, including the speed of the reaction, the stability of the resulting conjugate, and the overall impact on the biomolecule's function. The following table summarizes the key quantitative performance metrics for the TCO-tetrazine ligation versus the DBCO-azide reaction.

FeatureTCO-Tetrazine LigationDBCO-Azide (SPAAC)References
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition[1][2]
Second-Order Rate Constant (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[1][3]
Biocompatibility Excellent; no catalyst required.[4]Excellent; no catalyst required.[5]
Specificity Highly specific reaction between TCO and tetrazine.[4]Highly specific reaction between DBCO and azide (B81097).[5]
Stability of Linker (TCO vs. DBCO) TCO can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols.[6][7]DBCO is generally stable under physiological conditions.
Stability of Conjugate (Dihydropyridazine vs. Triazole) Stable covalent bond.Stable covalent bond.[8]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments to characterize and compare this compound and DBCO-PEG12-acid labeled conjugates.

Protocol 1: General Procedure for Protein Labeling with this compound or DBCO-PEG12-acid

This protocol describes the initial functionalization of a protein with either a TCO or DBCO moiety using the corresponding carboxylic acid linker.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound or DBCO-PEG12-acid

  • Anhydrous DMSO

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.[9]

  • Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound or DBCO-PEG12-acid in anhydrous DMSO.

  • Activation of Carboxylic Acid: a. In a separate microcentrifuge tube, dissolve the PEGylated linker, EDC, and Sulfo-NHS in Activation Buffer to a final concentration of 10 mM each. b. Incubate for 15 minutes at room temperature to generate the active Sulfo-NHS ester.

  • Labeling Reaction: a. Add a 20-fold molar excess of the activated linker solution to the protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[11]

Protocol 2: Bioorthogonal Reaction with a Tetrazine or Azide Probe

This protocol describes the second step of the labeling process, where the TCO- or DBCO-functionalized protein is reacted with a corresponding tetrazine or azide probe (e.g., a fluorescent dye).

Materials:

  • TCO- or DBCO-labeled protein

  • Tetrazine- or Azide-functionalized probe (e.g., Tetrazine-Dye or Azide-Dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: a. Prepare the TCO- or DBCO-labeled protein in the desired reaction buffer. b. Dissolve the tetrazine- or azide-functionalized probe in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: a. Add a 1.5 to 5-fold molar excess of the probe to the labeled protein solution. b. Incubate the reaction mixture. For TCO-tetrazine reactions, 30 minutes to 1 hour at room temperature is typically sufficient due to the fast kinetics.[9] For DBCO-azide reactions, incubation for 2-4 hours at room temperature or overnight at 4°C may be required.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted probe using size-exclusion chromatography.

Visualizing the Workflow and Chemical Principles

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for Protein Conjugation cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amines EDC_NHS EDC / Sulfo-NHS Activation TCO_Acid This compound TCO_Acid->EDC_NHS DBCO_Acid DBCO-PEG12-acid DBCO_Acid->EDC_NHS TCO_Protein TCO-labeled Protein EDC_NHS->TCO_Protein DBCO_Protein DBCO-labeled Protein EDC_NHS->DBCO_Protein Final_TCO_Conjugate Final TCO Conjugate TCO_Protein->Final_TCO_Conjugate Final_DBCO_Conjugate Final DBCO Conjugate DBCO_Protein->Final_DBCO_Conjugate Tetrazine_Probe Tetrazine Probe Tetrazine_Probe->Final_TCO_Conjugate Azide_Probe Azide Probe Azide_Probe->Final_DBCO_Conjugate

Caption: A two-step workflow for labeling proteins with TCO or DBCO moieties followed by bioorthogonal ligation.

G Reaction Kinetics Comparison TCO_Tetrazine TCO + Tetrazine (iEDDA) Fast Extremely Fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹) TCO_Tetrazine->Fast DBCO_Azide DBCO + Azide (SPAAC) Moderate Moderate (k₂ ≈ 0.1 - 1.0 M⁻¹s⁻¹) DBCO_Azide->Moderate

Caption: Comparison of reaction kinetics between TCO-tetrazine and DBCO-azide bioorthogonal reactions.

Conclusion

The characterization of this compound labeled conjugates reveals a powerful system for bioconjugation, primarily distinguished by the unparalleled speed of the TCO-tetrazine ligation. This makes it an ideal choice for applications requiring rapid labeling, particularly at low concentrations of reactants.[12] However, the stability of the TCO group, especially in thiol-containing environments, is a critical consideration.[6][7]

In contrast, DBCO-PEG12-acid, while participating in a slower SPAAC reaction, offers excellent stability. The choice between these two leading bioorthogonal chemistries will ultimately depend on the specific requirements of the experiment. For applications where reaction speed is paramount, such as in vivo pre-targeting with short-lived imaging agents, TCO-based linkers are superior.[12] For experiments where long-term stability of the functionalized biomolecule prior to the final ligation is crucial, DBCO-based linkers may be the more prudent choice. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the unique demands of their work.

References

TCO-Based Click Chemistry: A Superior Alternative to Copper-Catalyzed Methods for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, researchers and drug development professionals are increasingly turning to TCO-based click chemistry as a more advantageous alternative to traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). This preference is driven by the inherent limitations of copper catalysis, most notably its cytotoxicity, which can compromise studies in living systems. TCO-based methods, a cornerstone of copper-free click chemistry, offer a compelling combination of rapid reaction kinetics, exceptional biocompatibility, and high specificity, making them the gold standard for applications ranging from live-cell imaging to the development of targeted therapeutics.

The primary advantage of TCO-based click chemistry, specifically the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, lies in its bioorthogonal nature. This inverse-electron-demand Diels-Alder (IEDDA) reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] In stark contrast, the copper(I) catalyst essential for CuAAC can induce the generation of reactive oxygen species (ROS), leading to cellular damage and limiting its applicability in vivo.[3][4]

Kinetic Superiority of TCO-Based Click Chemistry

The performance of click chemistry reactions is quantitatively evaluated by their second-order rate constants (k₂), which provide a direct measure of reaction speed. TCO-tetrazine ligations exhibit exceptionally fast kinetics, often orders of magnitude higher than both CuAAC and another common copper-free method, strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This rapid reactivity is crucial for applications involving low concentrations of biomolecules, enabling efficient labeling and conjugation in a timely manner.

FeatureTCO-Tetrazine Ligation (IEDDA)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶10 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temperature, neutral pHRequires copper(I) catalyst, reducing agents, and ligandsAqueous media, room temperature
Byproducts Nitrogen gas (N₂)NoneNone

Biocompatibility and Cytotoxicity: A Clear Distinction

The absence of a copper catalyst is the most significant advantage of TCO-based click chemistry in biological applications. Copper ions are known to be toxic to cells, which can interfere with biological processes and compromise the integrity of experiments conducted in living systems. While ligands can be used to chelate copper and reduce its toxicity, the potential for adverse effects remains a concern. TCO-based methods, being catalyst-free, circumvent this issue entirely, ensuring that the observed biological effects are a direct result of the intended molecular interaction rather than a consequence of catalyst-induced toxicity.

Experimental Protocols

To provide a practical framework for researchers, this section outlines detailed methodologies for key experiments to compare TCO-based and copper-catalyzed click chemistry.

Determining Second-Order Rate Constants

Objective: To quantify and compare the reaction kinetics of TCO-tetrazine ligation and CuAAC.

Methodology: Stopped-flow spectrophotometry is a common technique for measuring fast reaction kinetics. The reaction is monitored by observing the change in absorbance of a chromophoric reactant over time.

Protocol for TCO-Tetrazine Ligation:

  • Reagent Preparation:

    • Prepare a stock solution of a tetrazine derivative (e.g., 0.1 mM in a suitable buffer like PBS, pH 7.4).

    • Prepare a series of stock solutions of the TCO derivative at different concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM in the same buffer).

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load the tetrazine solution into one syringe and one of the TCO solutions into the other.

    • Initiate the reaction by rapidly mixing equal volumes of the two solutions.

    • Monitor the decay of the tetrazine absorbance at its maximum wavelength (typically around 520-540 nm).

  • Data Analysis:

    • Fit the absorbance decay to a pseudo-first-order exponential function to obtain the observed rate constant (k_obs).

    • Plot k_obs against the concentration of the TCO derivative. The slope of the resulting linear fit represents the second-order rate constant (k₂).

Protocol for CuAAC:

  • Reagent Preparation:

    • Prepare stock solutions of the azide (B81097) and alkyne reactants in an appropriate buffer.

    • Prepare a fresh solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA).

  • Reaction and Analysis:

    • Due to the slower kinetics compared to TCO-tetrazine ligation, the reaction progress can often be monitored using HPLC or NMR spectroscopy by taking aliquots at different time points.

    • Mix the azide, alkyne, and the copper catalyst solution to initiate the reaction.

    • Quench the reaction at various time points and analyze the product formation.

    • Determine the rate constant by fitting the concentration-time data to the appropriate rate law.

Comparative Cytotoxicity Assay (MTT Assay)

Objective: To compare the cytotoxic effects of TCO-based click chemistry and CuAAC on a mammalian cell line.

Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HeLa or Jurkat cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • TCO-Tetrazine Group: Treat cells with varying concentrations of the TCO and tetrazine reagents.

    • CuAAC Group: Treat cells with the alkyne, azide, and varying concentrations of the copper(II) sulfate/sodium ascorbate/ligand mixture.

    • Control Groups: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the cells with the respective reagents for a defined period (e.g., 4, 12, or 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Compare the viability of cells treated with the TCO-tetrazine reagents to those treated with the CuAAC components to assess the relative cytotoxicity.

Visualizing the Chemical Pathways and Workflows

To further elucidate the differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.

G Reaction Mechanisms cluster_TCO TCO-Tetrazine Ligation (Copper-Free) cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TCO Trans-Cyclooctene (TCO) Intermediate Diels-Alder Adduct TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Intermediate Product_TCO Stable Conjugate Intermediate->Product_TCO Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Alkyne Terminal Alkyne Product_CuAAC Triazole Conjugate Alkyne->Product_CuAAC Azide Azide Azide->Product_CuAAC Cu Cu(I) Catalyst Cu->Product_CuAAC Catalyzes Cycloaddition

Caption: A comparison of the reaction mechanisms for TCO-tetrazine ligation and CuAAC.

G Experimental Workflow Comparison cluster_TCO TCO-Based Bioconjugation cluster_CuAAC CuAAC Bioconjugation start_TCO Prepare Biomolecule with TCO/Tetrazine mix_TCO Mix TCO and Tetrazine Components start_TCO->mix_TCO incubate_TCO Incubate at Room Temperature mix_TCO->incubate_TCO purify_TCO Purify Conjugate incubate_TCO->purify_TCO start_CuAAC Prepare Biomolecule with Alkyne/Azide mix_CuAAC Mix Alkyne, Azide, and Catalyst start_CuAAC->mix_CuAAC prepare_catalyst Prepare Cu(I) Catalyst Solution (CuSO₄, Reductant, Ligand) prepare_catalyst->mix_CuAAC incubate_CuAAC Incubate Reaction mix_CuAAC->incubate_CuAAC purify_CuAAC Purify Conjugate incubate_CuAAC->purify_CuAAC

Caption: A simplified workflow comparison for bioconjugation using TCO-based and CuAAC methods.

References

A Comparative Guide to the Stability of TCO-Conjugates in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of bioconjugation strategies hinges on the stability of the chemical linkages involved. The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a powerful tool for bioorthogonal chemistry due to its exceptionally fast reaction rates.[1] However, the stability of TCO-conjugates in complex biological environments is a critical parameter that dictates their utility in applications ranging from in vivo imaging to antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of TCO-conjugates with alternative bioorthogonal chemistries, supported by experimental data and detailed protocols.

Stability of TCO Derivatives: A Balancing Act Between Reactivity and Durability

The reactivity of TCOs in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines is driven by ring strain.[2][3] While highly strained TCOs exhibit faster reaction kinetics, this often comes at the cost of reduced stability.[2][3] The primary pathway for the degradation of TCOs is isomerization to their unreactive cis-cyclooctene (CCO) form, which can be catalyzed by thiols and serum proteins.[4][5]

Conformationally strained TCOs, such as s-TCO and d-TCO, are particularly susceptible to this isomerization.[2][3] For instance, in the presence of 30 mM mercaptoethanol at pH 7.4, d-TCO showed 43% isomerization after 5 hours.[2] More stable, less strained TCO derivatives are often preferred for applications requiring long-term stability in biological media.[3]

Table 1: Comparative Stability of TCO Derivatives

TCO DerivativeConditionsStability MetricReference
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours[2]
s-TCO30 mM mercaptoethanolSusceptible to isomerization[2]
oxoTCOOpen flask, 30°C37% degradation after 3 days[3]
Parent TCOHigh thiol concentrationsMore resilient to isomerization[2][3]
TCO50% fresh mouse serum, 37°CAlmost complete conversion to cis-isomer within 7 hours[4]
The Tetrazine Partner: A Key Determinant of Stability and Reactivity

The stability of the resulting conjugate is also influenced by the tetrazine ligation partner. Tetrazines substituted with electron-donating groups tend to be more stable but exhibit slower cycloaddition kinetics.[6] Conversely, tetrazines with electron-withdrawing groups are more reactive but less stable in biological media.[7]

Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
d-TCO3,6-dipyridyl-s-tetrazineWater25366,000 ± 15,000[2]
s-TCOWater-soluble tetrazineWater253,300,000 ± 40,000[2]
5-hydroxy-TCO (axial)Water-soluble tetrazineWater2580,200 ± 200[2]
5-hydroxy-TCO (equatorial)Water-soluble tetrazineWater2522,600 ± 40[2]
TCO-PEG₄Me2Pyr-tetrazineDPBS375,120[7]
TCO-PEG₄DHP₂-tetrazineDPBS376,450[7]
Alternative Bioorthogonal Chemistries

While the TCO-tetrazine ligation is renowned for its speed, other bioorthogonal reactions offer different stability profiles that may be advantageous for specific applications.

  • DBCO-Azide Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Dibenzocyclooctyne (DBCO) is generally more stable than TCO, particularly in the presence of reducing agents.[8] However, the SPAAC reaction is significantly slower than the TCO-tetrazine ligation.[8]

  • Maleimide-Thiol Conjugation: This is a widely used method, but the resulting thioether bond can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols.[9]

Experimental Protocols

Protocol 1: General TCO-Tetrazine Ligation for Protein Conjugation

This protocol outlines the general steps for labeling a protein with a TCO group and subsequent ligation with a tetrazine-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Tetrazine-labeled molecule (e.g., fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[1]

  • TCO Functionalization: Add a 10- to 20-fold molar excess of TCO-NHS ester to the protein solution.[1] Incubate at room temperature for 30-60 minutes.

  • Purification: Remove excess TCO-NHS ester using a desalting column.

  • Tetrazine Ligation: Add a slight molar excess (1.1 to 2-fold) of the tetrazine-labeled molecule to the TCO-functionalized protein.[1]

  • Reaction: Allow the reaction to proceed at room temperature for 10-60 minutes.[1]

  • Final Purification: Purify the final conjugate using size exclusion chromatography to remove unreacted tetrazine.[1]

Protocol 2: Assay for TCO-Conjugate Stability in Serum

This protocol describes a method to evaluate the stability of a TCO-conjugate in serum over time.

Materials:

  • TCO-conjugated molecule (e.g., antibody-TCO)

  • Fresh mouse or human serum

  • PBS, pH 7.4

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Incubation: Incubate the TCO-conjugate in 50% fresh serum at 37°C.[4] A control sample should be incubated in PBS.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Preparation: Precipitate serum proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of intact TCO-conjugate remaining. The appearance of a new peak corresponding to the isomerized cis-cyclooctene conjugate can also be monitored.

Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO TCO-functionalized Biomolecule Dihydropyridazine Stable Dihydropyridazine Conjugate TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine Probe Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder (elimination) Stability_Workflow start Prepare TCO-Conjugate incubate Incubate in Biological Medium (e.g., Serum, Plasma) start->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC / LC-MS sample->analyze quantify Quantify Remaining Intact Conjugate analyze->quantify end Determine Stability Profile quantify->end

References

A Comparative Analysis of TCO and Other Bioorthogonal Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of chemical biology, bioorthogonal chemistry provides indispensable tools for labeling and visualizing biomolecules in their native environments. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has emerged as a frontrunner due to its exceptionally fast kinetics and excellent biocompatibility. This guide presents an objective comparison of TCO-tetrazine ligation with other prominent bioorthogonal labeling reagents, namely those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), supported by quantitative data and detailed experimental protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal bioorthogonal tool for their specific applications.

Quantitative Comparison of Key Bioorthogonal Reactions

The efficacy of a bioorthogonal reaction is primarily determined by its second-order rate constant (k₂), which reflects the reaction speed. Other critical parameters include the stability of the reactants under physiological conditions and their biocompatibility. The following table summarizes these key performance indicators for the TCO-tetrazine ligation, SPAAC, and CuAAC.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 3.3 x 10⁶1.2 x 10⁻³ - 110 - 10⁴
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, physiological pH, room temperatureAqueous media, physiological pH, room temperatureRequires copper(I) catalyst and ligands
Primary Byproduct Nitrogen gas (N₂)NoneNone
Stability of Reactants TCO can isomerize to the less reactive cis-isomer; tetrazine stability varies with substitution.Cyclooctynes can be unstable; azides are generally stable.Azides and terminal alkynes are generally stable.
Product Stability Stable dihydropyridazine (B8628806) bondStable triazole ringStable triazole ring

The Decisive Advantages of TCO-Tetrazine Ligation

The quantitative data highlights the primary advantages of the TCO-tetrazine ligation:

  • Unparalleled Reaction Speed: With rate constants orders of magnitude higher than SPAAC and CuAAC, the TCO-tetrazine ligation is the fastest known bioorthogonal reaction. This exceptional speed is crucial for applications involving low concentrations of reactants, as is often the case in biological systems, enabling efficient labeling with minimal reagent.

  • Superior Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper, making it ideal for live-cell imaging and in vivo studies.

  • High Specificity and Orthogonality: TCO and tetrazine moieties are abiotic and do not cross-react with endogenous functional groups, ensuring clean and specific labeling.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol is adapted from established methods for measuring fast bioorthogonal reactions.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for TCO-ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs), including those utilizing trans-cyclooctene (B1233481) (TCO) linkers. The DAR, representing the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the DAR of TCO-ADCs. It includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in method selection and implementation.

Comparison of Key Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required. The four principal methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are compared below.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug.Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.Separates molecules based on their hydrophobicity under denaturing conditions.Separates molecules based on hydrophobicity and determines their mass-to-charge ratio for precise mass determination.
Information Provided Average DAR.Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).Average DAR and distribution of drug-loaded light and heavy chains (after reduction).Precise mass of intact ADC and its fragments, average DAR, and drug distribution.[][2]
Advantages Simple, rapid, and requires minimal sample preparation.[][3]Provides information on drug load distribution under non-denaturing conditions, preserving the native ADC structure.[]High resolution, and orthogonal to HIC. Can be coupled with MS.High accuracy, specificity, and provides detailed molecular information. Can be used for both intact and reduced ADCs.
Limitations Provides only the average DAR and can be prone to interference from other absorbing species. Less accurate than other methods.May require method development for highly hydrophobic payloads. High salt concentrations in mobile phases can be corrosive to equipment.Denaturing conditions may not be suitable for all ADCs. Typically requires reduction of the ADC.Higher cost and complexity of instrumentation and data analysis.
Typical Sample Conc. 0.1 - 1.0 mg/mL1 - 2 mg/mL0.5 - 1 mg/mL0.1 - 1 mg/mL
Typical Injection Vol. N/A (cuvette-based)10 - 100 µL2 - 20 µL2 - 10 µL
Reproducibility (RSD) < 5%< 1% for retention time, < 2% for peak area< 1% for retention time, < 5% for peak area< 1% for mass accuracy, < 5% for DAR calculation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as general guides and may require optimization based on the specific TCO-ADC and available instrumentation.

UV/Vis Spectroscopy for Average DAR Determination

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.

Protocol:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the TCO-drug-linker construct (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug-linker at 280 nm (ε_Drug,280_).

  • Sample Preparation: Prepare the TCO-ADC sample in a suitable buffer (e.g., PBS) at a concentration of approximately 0.5 mg/mL.

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation of Concentrations:

    • Concentration of Antibody (C_Ab_): (A_280_ - (ε_Drug,280_ / ε_Drug,λmax_) * A_λmax_) / ε_Ab,280_

    • Concentration of Drug (C_Drug_): A_λmax_ / ε_Drug,λmax_

  • DAR Calculation: DAR = C_Drug_ / C_Ab_

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on their hydrophobicity.

Protocol:

  • Sample Preparation: Dilute the TCO-ADC sample to 1-2 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

    • Gradient: A linear gradient from 0% to 100% B over 30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, etc.).

    • Calculate the area of each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis

RP-HPLC is often used for reduced ADCs to separate the light and heavy chains.

Protocol:

  • Sample Preparation (Reduction):

    • Dilute the TCO-ADC to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl).

    • Add a reducing agent (e.g., 10 mM DTT or TCEP) and incubate at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the peak areas.

    • Calculate the weighted average DAR based on the relative peak areas of the drug-loaded and unloaded chains.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Determination

LC-MS provides direct mass measurement of the ADC species.

Protocol:

  • Sample Preparation: The TCO-ADC can be analyzed intact or after reduction. For intact analysis under native conditions, dilute the sample in a volatile buffer like ammonium acetate. For denaturing conditions, use a protocol similar to RP-HPLC sample preparation.

  • LC-MS Conditions:

    • LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: For intact ADC analysis under native conditions, a size-exclusion chromatography (SEC) column can be used. For reduced ADC analysis, an RP column as described in the RP-HPLC protocol is suitable.

    • Mobile Phase (Native SEC-MS): Ammonium Acetate in water.

    • Mass Spectrometer: Operated in a mode suitable for large molecule analysis.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.

    • The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody.

    • Calculate the average DAR based on the relative abundance of each species.

Visualization of Experimental Workflows

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Determine_Coeff Determine Extinction Coefficients Prepare_Sample Prepare ADC Sample (0.5 mg/mL in PBS) Measure_Absorbance Measure Absorbance (280 nm & λmax) Prepare_Sample->Measure_Absorbance Calculate_Conc Calculate Antibody & Drug Concentrations Measure_Absorbance->Calculate_Conc Calculate_DAR Calculate Average DAR Calculate_Conc->Calculate_DAR HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing Prepare_Sample Prepare ADC Sample (1-2 mg/mL in Mobile Phase A) Inject_Sample Inject Sample (20 µL) Prepare_Sample->Inject_Sample HIC_Separation HIC Separation (Gradient Elution) Inject_Sample->HIC_Separation UV_Detection UV Detection (280 nm) HIC_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Calculate_DAR Calculate Weighted Average DAR Peak_Integration->Calculate_DAR RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Reduce_ADC Reduce ADC (DTT or TCEP) Inject_Sample Inject Sample (10 µL) Reduce_ADC->Inject_Sample RP_Separation RP-HPLC Separation (Gradient Elution) Inject_Sample->RP_Separation UV_Detection UV Detection (280 nm) RP_Separation->UV_Detection Peak_Integration Integrate Peak Areas (Light & Heavy Chains) UV_Detection->Peak_Integration Calculate_DAR Calculate Weighted Average DAR Peak_Integration->Calculate_DAR LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prepare_Sample Prepare ADC Sample (Intact or Reduced) LC_Separation LC Separation (SEC or RP) Prepare_Sample->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Deconvolution Deconvolute Mass Spectra MS_Analysis->Deconvolution Calculate_DAR Calculate Average DAR & Distribution Deconvolution->Calculate_DAR

References

TCO-PEG12-Acid: A Performance Benchmark Against Industry Standards in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of TCO-PEG12-acid against industry-standard alternatives, supported by experimental data and detailed methodologies.

At the forefront of bioorthogonal "click chemistry," this compound utilizes the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine. This reaction is renowned for its exceptionally fast kinetics.[1][2] A primary alternative is the strain-promoted alkyne-azide cycloaddition (SPAAC), which typically employs a dibenzocyclooctyne (DBCO) moiety. The choice between these chemistries has significant implications for conjugation efficiency and the overall performance of the resulting bioconjugate.[1]

Quantitative Performance Comparison

The following tables summarize key quantitative performance metrics for TCO- and DBCO-based PEG linkers, drawing from various studies to provide a comparative overview.

Table 1: Reaction Kinetics

FeatureTCO-Tetrazine LigationDBCO-Azide Ligation (SPAAC)Reference
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~800 - 30,000~1 - 2[2]
Biocompatibility Excellent (copper-free)Excellent (copper-free)[3]
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, room temperature, catalyst-free[3]
Primary Byproduct Nitrogen gas (N₂)None[3]

Table 2: Impact of PEG Linker Length on ADC Performance

The length of the polyethylene (B3416737) glycol (PEG) chain is a crucial design element that can significantly alter the physicochemical and biological properties of a bioconjugate.[4]

PropertyShorter PEG Linkers (e.g., PEG4)Longer PEG Linkers (e.g., PEG12, PEG24)Reference
Solubility and Aggregation Moderate improvementSignificant improvement, especially for hydrophobic payloads[5]
Steric Hindrance Less likely to interfere with target bindingMay potentially interfere with target binding[4]
In Vitro Cytotoxicity (IC50) Generally higher potencyMay show a slight reduction in potency[5][6]
Pharmacokinetics (Half-life) Shorter half-lifeProlonged half-life and increased plasma concentration[6]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the comparison of different PEG linkers in the context of ADCs.

ADC Synthesis and Characterization

1. Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7]

2. Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and the bioorthogonal handle (TCO or DBCO).[7]

3. Conjugation: The drug-linker is then conjugated to the modified antibody. For this compound, the terminal carboxylic acid can be activated to react with primary amine groups on the antibody. Alternatively, a pre-functionalized antibody (e.g., with a tetrazine or azide) is reacted with the corresponding TCO- or DBCO-PEG-payload construct.

4. Purification and Characterization: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR), purity, and aggregation of the ADC are assessed using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.[5]

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using a cell-based cytotoxicity assay, such as the MTT assay.[8][9]

1. Cell Seeding: Target cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[8]

2. ADC Treatment: Serial dilutions of the ADCs with different linkers are prepared and added to the cells. The cells are then incubated for a specified period (e.g., 72-96 hours).[8]

3. Cell Viability Measurement: The percentage of living cells is measured to determine the cytotoxic effect of the ADCs and calculate the half-maximal inhibitory concentration (IC50).[9][10]

Pharmacokinetic Study in Rodents

A pharmacokinetic study is conducted to evaluate the clearance and half-life of the ADC.[5][7]

1. Administration: ADCs with varying PEG linker lengths and conjugation chemistries are administered intravenously to healthy mice or rats at a defined dose.[7]

2. Blood Sampling: Blood samples are collected at predetermined time points post-injection.[7]

3. ADC Quantification: The concentration of the ADC in the plasma is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[8]

Visualizing Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_0 ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) mod_mAb Modified mAb (e.g., reduced thiols or azide/tetrazine functionalized) mAb->mod_mAb Modification ADC Antibody-Drug Conjugate (ADC) mod_mAb->ADC Conjugation drug_linker TCO-PEG12-Payload or DBCO-PEG-Payload drug_linker->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (e.g., SEC)

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G cluster_1 ADC Internalization and Payload Release ADC_circ ADC in Circulation ADC_bound ADC Bound to Tumor Cell Receptor ADC_circ->ADC_bound Target Binding endosome Endosome ADC_bound->endosome Internalization lysosome Lysosome endosome->lysosome payload Released Cytotoxic Payload lysosome->payload Linker Cleavage cell_death Tumor Cell Death payload->cell_death Induces Apoptosis

Signaling pathway of ADC action from circulation to cell death.

G cluster_2 Bioorthogonal Reaction Comparison TCO TCO TCO_Tetrazine Dihydropyridazine (Fast Reaction) TCO->TCO_Tetrazine Tetrazine Tetrazine Tetrazine->TCO_Tetrazine DBCO DBCO DBCO_Azide Triazole (Slower Reaction) DBCO->DBCO_Azide Azide Azide Azide->DBCO_Azide

Comparison of TCO-Tetrazine and DBCO-Azide bioorthogonal reactions.

Conclusion

The choice between this compound and its alternatives, such as DBCO-PEG linkers, is dictated by the specific requirements of the application. For applications demanding rapid and efficient conjugation, particularly at low concentrations, the TCO-tetrazine ligation chemistry offered by this compound presents a significant kinetic advantage.[1][2][3] However, factors such as the stability of the TCO group, which can be susceptible to isomerization, should be considered.[1] The length of the PEG linker also plays a critical role in modulating the pharmacokinetic properties and therapeutic index of the bioconjugate.[5][6] Ultimately, a systematic evaluation of different linker chemistries and lengths is crucial in the preclinical development of any new bioconjugate to optimize its performance.

References

Safety Operating Guide

Navigating the Disposal of TCO-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists in the dynamic field of drug development. This guide provides essential, immediate safety and logistical information for the proper disposal of TCO-PEG12-acid, a valuable tool in bioconjugation and click chemistry.

This compound, a heterobifunctional PEG linker, is instrumental in creating antibody-drug conjugates and other targeted therapeutics. While its utility in the lab is clear, its proper disposal requires a structured approach to minimize environmental impact and ensure a safe laboratory environment. This document outlines the necessary procedures for the safe handling and disposal of this compound, addressing the informational needs of laboratory personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS is not publicly available, general safety precautions for similar chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

Storage and Stability:

  • Store this compound at -20°C in a tightly sealed container.[1][2][3]

  • Be aware that trans-cyclooctene (B1233481) (TCO) compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form.[1][2]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be approached by considering its constituent parts: the polyethylene (B3416737) glycol (PEG) backbone and the trans-cyclooctene (TCO) moiety. Polyethylene glycol is generally considered non-hazardous and biodegradable. However, the overall compound should be treated as chemical waste due to the reactive TCO group and its use in a laboratory setting.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., pipette tips, tubes).

  • The container label should include:

    • "Hazardous Waste"

    • "this compound"

    • Accumulation Start Date

    • Principal Investigator/Lab Contact Information

2. Neutralization of Acidity (if applicable):

  • This compound possesses a terminal carboxylic acid. For solutions of the pure compound, neutralization may be a preliminary step before collection.

  • In a designated fume hood, while wearing appropriate PPE, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the this compound solution.

  • Monitor the pH using pH indicator strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Caution: Neutralization reactions can generate heat and gas. Proceed slowly and with caution.

3. Waste Collection and Storage:

  • Collect all this compound waste, including neutralized solutions and contaminated solids, in the designated hazardous waste container.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain. While PEG itself is biodegradable, releasing laboratory chemicals into sanitary sewer systems is generally prohibited.

Quantitative Data Summary

ParameterValue/GuidelineSource/Rationale
Storage Temperature -20°CSupplier recommendations to ensure stability.
Target pH for Neutralization 6.0 - 8.0Standard laboratory practice for neutralizing acidic waste.
Solubility Water, DMSO, DCM, DMFImportant for selecting appropriate cleaning and quenching solvents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TCO_PEG12_acid_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type: - Pure Compound/Solution - Contaminated Solids ppe->identify decision_neutralize Is the waste a concentrated acidic solution? identify->decision_neutralize neutralize Neutralize with weak base to pH 6.0-8.0 in a fume hood decision_neutralize->neutralize Yes collect Collect in a labeled Hazardous Waste Container decision_neutralize->collect No neutralize->collect store Store sealed container in a designated, safe location collect->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Decision Workflow

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling TCO-PEG12-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of TCO-PEG12-acid, a valuable reagent in bioconjugation and drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. This compound is intended for research use only and is not for use in humans or animals[1].

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive barrier between the researcher and the chemical is essential to prevent exposure through inhalation, skin contact, or splashing[2]. The following personal protective equipment is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are regularly inspected for tears or punctures and changed immediately if compromised.

  • Gowns: A laboratory coat or gown, preferably with long sleeves and elastic cuffs, should be worn to protect the arms and body[2]. For procedures with a higher risk of splashing, a gown made of a proven resistant material is recommended[2].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from accidental splashes.

  • Respiratory Protection: While standard handling in a ventilated enclosure may not require respiratory protection, a surgical N-95 respirator is recommended if there is a risk of aerosolization or if working outside of a certified fume hood[2].

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability and reactivity of this compound. The trans-cyclooctene (B1233481) (TCO) moiety has a limited shelf life and can isomerize, leading to a loss of reactivity[3][4].

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Store the compound in a tightly sealed container at -20°C for long-term storage[3][4][5].

  • For short-term storage (days to weeks), 0 - 4°C is acceptable[5].

  • The product should be stored in a dry, dark environment[5].

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a well-ventilated laboratory fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[2].

  • This compound is soluble in water, DMSO, DCM, and DMF[3].

  • When preparing solutions, use anhydrous solvents like DMF or DMSO and avoid prolonged exposure to moisture[6].

  • Bring the vial to room temperature before opening to prevent condensation.

Experimental Workflow:

The following diagram outlines the general workflow for handling this compound from receipt to use in an experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Receive Receive Shipment Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Reaction_Setup Set up Reaction Dissolve->Reaction_Setup Incubate Incubate as per Protocol Reaction_Setup->Incubate Quench Quench Reaction (if applicable) Incubate->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate Dispose_Liquid Dispose of Liquid Waste Decontaminate->Dispose_Liquid Dispose_Solid Dispose of Solid Waste Decontaminate->Dispose_Solid

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be disposed of in a designated solid hazardous waste container.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous liquid waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueReference
Molecular FormulaC36H67NO16[3]
Molecular Weight769.92 g/mol [1]
Purity>96%[1]
Storage Temperature-20°C[3]
Shipping TemperatureAmbient[3][5]
SolubilityWater, DMSO, DCM, DMF[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.